2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52233. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenacylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJQFZCOSJYBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287700 | |
| Record name | 2-phthalimido-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-67-3 | |
| Record name | 1032-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phthalimido-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(BENZOYLMETHYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical guide provides a comprehensive overview of the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and critical data for the successful preparation of this compound, also known as N-phenacylphthalimide.
Core Synthesis Data
The synthesis of this compound is typically achieved through the N-alkylation of phthalimide or its potassium salt with a phenacyl halide, a classic example of the Gabriel synthesis.[1][2] The reaction of phthalimide with phenacyl bromide under microwave irradiation has been reported to be an effective method.[3]
| Parameter | Value | Reference |
| IUPAC Name | This compound | |
| Common Name | N-Phenacylphthalimide, 2-Phthalimidoacetophenone | |
| CAS Number | 1032-67-3 | [4] |
| Molecular Formula | C₁₆H₁₁NO₃ | [4] |
| Molecular Weight | 265.26 g/mol | [4] |
| Reported Yield | 68% | [3] |
| Melting Point | 303 °C (from dioxane) | [3] |
Experimental Protocol: Synthesis via N-Alkylation
This protocol details the synthesis of this compound from potassium phthalimide and 2-bromoacetophenone. This method is a standard adaptation of the Gabriel synthesis.[5][6]
Materials and Reagents
-
Phthalimide
-
Potassium Hydroxide (KOH)
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Dimethylformamide (DMF)
-
Water
-
Dioxane (for recrystallization)
Procedure
Step 1: Preparation of Potassium Phthalimide
-
In a suitable flask, dissolve phthalimide in hot ethanol.
-
Separately, prepare a solution of potassium hydroxide in a minimal amount of water and then dilute with ethanol.
-
Slowly add the ethanolic potassium hydroxide solution to the hot phthalimide solution with stirring.
-
A precipitate of potassium phthalimide will form.
-
Cool the mixture to room temperature and collect the potassium phthalimide by filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry thoroughly.
Step 2: N-Alkylation Reaction
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried potassium phthalimide in anhydrous dimethylformamide (DMF).
-
Add an equimolar amount of 2-bromoacetophenone to the suspension.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours, or as indicated by TLC), allow the mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water to remove any remaining DMF and inorganic salts.
-
Further purify the crude this compound by recrystallization from a suitable solvent, such as dioxane, to obtain the final product.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of N-phenacylphthalimide.
References
An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The information is presented in a structured format, including detailed experimental protocols and visual representations of relevant biological pathways.
Core Physicochemical Properties
This compound, a derivative of isoindole-1,3-dione, possesses a unique molecular architecture that imparts specific physicochemical characteristics relevant to its potential biological activity. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1032-67-3 | [1][2] |
| Molecular Formula | C₁₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 265.26 g/mol | [2] |
| Melting Point | Not Experimentally Determined (A related compound, phenacyl isoindolidene-1,3-dione, has a reported melting point of 303 °C) | [3] |
| Boiling Point | Not Experimentally Determined | N/A |
| Solubility | Expected to have moderate solubility in organic solvents. | [4] |
| LogP (Computed) | 2.1655 | [2] |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of phthalimide with phenacyl bromide.[3] This reaction is often facilitated by microwave irradiation to enhance reaction rates and yields.
Experimental Protocol: Synthesis via Microwave Irradiation
This protocol describes a general method for the synthesis of N-substituted phthalimides, adapted for the specific synthesis of this compound.
Materials:
-
Phthalimide
-
Phenacyl bromide
-
Microwave reactor
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Apparatus for filtration and recrystallization
Procedure:
-
In a microwave-safe reaction vessel, dissolve phthalimide in a suitable solvent.
-
Add an equimolar amount of phenacyl bromide to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time to drive the reaction to completion. Reaction conditions should be optimized for yield and purity.
-
After cooling, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield crystalline this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Protocols for Physicochemical Property Determination
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Determination of Solubility
Understanding the solubility of a compound is essential for its formulation and biological testing.
Materials:
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.
-
Add a known volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The experiment can be repeated with varying amounts of solute and solvent to determine the approximate solubility.
Potential Biological Activity and Signaling Pathways
Derivatives of isoindole-1,3-dione have been reported to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes and acetylcholinesterase (AChE).[5][6] While the specific activity of this compound has not been extensively characterized, its structural similarity to known inhibitors suggests it may also target these pathways.
Cyclooxygenase (COX) Inhibition Pathway
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.
Acetylcholinesterase (AChE) Inhibition Pathway
Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[7][8]
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, provided detailed experimental protocols for its synthesis and characterization, and outlined potential biological pathways it may modulate. The provided information serves as a foundational resource for further research and development of this and related compounds in the field of medicinal chemistry. Further experimental validation of the computed properties and biological activities is warranted to fully elucidate the therapeutic potential of this molecule.
References
- 1. appchemical.com [appchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 1032-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known by its synonym N-phenacylphthalimide, is a chemical compound with the CAS registry number 1032-67-3. This molecule incorporates a phthalimide group attached to a phenacyl moiety, suggesting its potential utility as a building block in organic synthesis and medicinal chemistry. The phthalimide group is a well-known protecting group for amines, and its derivatives are explored for a wide range of biological activities. This technical guide provides a summary of the available data on the synthesis and characterization of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-alkylation of phthalimide with a phenacyl halide. Both conventional heating and microwave-assisted methods have been reported, with the latter often providing advantages in terms of reaction time and yield.
Experimental Protocols
Method 1: Thermal Synthesis
This method involves the reaction of potassium phthalimide with phenacyl bromide in a suitable solvent under reflux.
-
Materials:
-
Potassium phthalimide (1.85 g, 0.01 mol)
-
Phenacyl bromide (1.99 g, 0.01 mol)
-
Dimethylformamide (DMF, 20 mL)
-
Ethanol (for crystallization)
-
Water
-
-
Procedure:
-
In a round-bottom flask, a mixture of potassium phthalimide and phenacyl bromide is prepared in DMF.
-
The mixture is gently stirred until the initial exothermic reaction subsides.
-
The reaction mixture is then heated for 30 minutes.
-
After cooling, the mixture is filtered and the filtrate is washed with water.
-
The resulting solid product is collected and purified by crystallization from ethanol.
-
Method 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.[1]
-
Materials:
-
Potassium phthalimide (1.85 g, 0.01 mol)
-
Phenacyl bromide (1.99 g, 0.01 mol)
-
Dry Dimethylformamide (DMF, 2 mL)
-
Ethanol (for crystallization)
-
Water
-
-
Procedure:
-
A mixture of potassium phthalimide and phenacyl bromide in dry DMF is placed in a microwave-safe reaction vessel.
-
The mixture is irradiated with focused microwaves at 55 °C for 10 minutes, with careful monitoring of the pressure in the closed vessel.
-
After irradiation, the reaction tube is cooled to below 50 °C.
-
The crude product is poured into water, and the resulting solid is collected by filtration.
-
The product is then purified by crystallization from ethanol.[1]
-
Synthesis Workflow
References
An In-depth Technical Guide on the Solubility of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a compound of interest in medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility information inferred from synthesis and crystallization procedures. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds in various organic solvents, which can be readily adapted for the title compound. This guide is intended to be a practical resource for researchers, providing both a foundational understanding of the compound's solubility characteristics and the means to generate precise quantitative data.
Introduction
This guide consolidates the available qualitative information and provides a comprehensive experimental framework for researchers to determine precise solubility data.
Qualitative Solubility of this compound
Based on a review of synthesis and purification procedures for this compound and related derivatives, the following qualitative solubility information has been inferred:
| Solvent | Solubility Characteristics |
| Dioxane | The compound has been successfully crystallized from dioxane, indicating that it is soluble in hot dioxane and less soluble in cold dioxane. |
| Ethanol | Similar to dioxane, ethanol has been used as a crystallization solvent, suggesting good solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[1] |
| Acetonitrile | Acetonitrile has been used as a reaction solvent for the synthesis of related isoindole-1,3(2H)-dione derivatives, implying that the starting materials and likely the product have some degree of solubility in it.[1] |
| Chloroform | In the work-up procedure for related compounds, chloroform was used as an extraction solvent, indicating that compounds with a similar backbone are soluble in it.[1] |
It is important to note that this information is qualitative. For applications requiring precise concentrations, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a crystalline organic solid, such as this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound (crystalline solid)
-
Organic solvent of interest (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the crystalline compound to a vial.
-
Pipette a known volume of the organic solvent into the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Dilution:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate with a known volume of a suitable solvent to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.
-
A pre-established calibration curve for the compound is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution using the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Visualizing Experimental and Logical Workflows
General Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a solid in a solvent.
Synthesis of this compound
The diagram below outlines a common synthetic route to the title compound.
Caption: A common synthetic pathway to the target compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments suggest its suitability for crystallization from solvents like dioxane and ethanol. For researchers and drug development professionals requiring precise solubility information, the provided experimental protocol offers a robust methodology for generating this critical data. The accompanying diagrams of the experimental workflow and synthetic pathway serve to visually clarify these key processes, aiding in both the practical application of these methods and a deeper understanding of the compound's chemical context.
References
Spectroscopic and Synthetic Profile of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as N-phenacylphthalimide. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating key analytical data and experimental procedures.
Chemical Identity
| Compound Name | This compound |
| Synonyms | N-phenacylphthalimide |
| CAS Number | 1032-67-3 |
| Molecular Formula | C₁₆H₁₁NO₃[1][2] |
| Molecular Weight | 265.26 g/mol [1][2] |
| Structure | (See Figure 1) |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available in search results |
Note: While a search result presented some spectroscopic data, it contained inconsistencies such as an unexpected hydroxyl peak in the IR spectrum and an incorrect molecular weight in the mass spectrum, suggesting the data may not be for the target compound.
Experimental Protocols
A definitive, peer-reviewed source detailing the complete experimental protocols for the spectroscopic characterization of this compound was not identified in the search results. However, a general synthetic procedure can be inferred from the literature.
Synthesis of this compound
A common method for the synthesis of N-substituted phthalimides is the reaction of phthalimide with a suitable alkyl or acyl halide. For the target compound, this would involve the reaction of phthalimide with phenacyl bromide. One source suggests this reaction can be carried out under microwave irradiation.[3]
General Procedure (based on related syntheses):
-
Phthalimide and a molar equivalent of phenacyl bromide are dissolved in a suitable solvent (e.g., dimethylformamide or acetonitrile).
-
A non-nucleophilic base, such as potassium carbonate, is added to the mixture to act as a proton scavenger.
-
The reaction mixture is heated (either conventionally or via microwave irradiation) and stirred for a period sufficient to drive the reaction to completion, as monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and/or extraction.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
References
The Multifaceted Biological Activities of Novel Isoindole-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent physicochemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Diverse Pharmacological Landscape of Isoindole-1,3-dione Derivatives
Derivatives of isoindole-1,3-dione, also known as phthalimides, have demonstrated significant potential across multiple therapeutic areas. Their biological activities are largely influenced by the nature of the substituents attached to the core structure.[1] The hydrophobic nature of the phthalimide core facilitates passage across biological membranes, a desirable property for drug candidates.[2][3][4]
This has spurred extensive research, revealing potent activities including:
-
Anticancer Activity: A significant area of investigation involves the cytotoxic effects of isoindole-1,3-dione derivatives against various cancer cell lines.[1][5] Studies have shown that these compounds can induce apoptosis and necrosis in cancer cells.[6] The anticancer activity is often dependent on the specific functional groups attached to the isoindole skeleton.[1][7] For instance, derivatives containing both silyl ether and bromo groups have shown higher anticancer activity than cisplatin against certain cell lines.[7]
-
Analgesic and Anti-inflammatory Effects: Numerous studies have highlighted the potent analgesic and anti-inflammatory properties of these derivatives.[8][9][10] Some compounds have exhibited analgesic activity significantly higher than reference drugs like metamizole sodium.[8] The mechanism of action for the anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2.[9][11]
-
Enzyme Inhibition: Isoindole-1,3-dione derivatives have been identified as effective inhibitors of various enzymes. Notably, they have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[12][13] Additionally, they have been investigated as inhibitors of carbonic anhydrase isoforms, which are involved in conditions like glaucoma and epilepsy.[14][15]
-
Anticonvulsant Properties: The phthalimide scaffold is a known pharmacophore for anticonvulsant agents, with some derivatives showing potency comparable to or greater than existing drugs like phenytoin.[16][17] Their mechanism often involves the inhibition of sodium channels.[16]
-
Antimicrobial Activity: The antimicrobial potential of isoindole-1,3-dione derivatives has been explored against a range of bacterial and fungal strains.[2][3][17][18] The introduction of various heterocyclic moieties to the phthalimide core has been a successful strategy in developing new antimicrobial agents.[3]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of different isoindole-1,3-dione derivatives across various biological assays.
Table 1: Anticancer Activity of Isoindole-1,3-dione Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Compound 7 (containing azide and silyl ether) | A549 | BrdU | 19.41 ± 0.01 µM | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxicity | 0.26 µg/mL | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxicity | 3.81 µg/mL | [6] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc | MTT | 114.25 µM | [19] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc | MTT | 116.26 µM | [19] |
| Tetra-brominated derivative 3 | Caco-2 | Antiproliferative | 0.080 µmol/mL | [20] |
Table 2: Enzyme Inhibition by Isoindole-1,3-dione Derivatives
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| Derivative I (phenyl substituent at piperazine position 4) | AChE | 1.12 µM | [12] |
| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 µM | [12] |
| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | AChE | 4.65-12.83 nM | [14] |
| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | hCA I | 23.17-79.58 nM | [14] |
| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | hCA II | 36.58-88.28 nM | [14] |
Table 3: Antimicrobial Activity of Isoindole-1,3-dione Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Derivative 264 | S. pneumoniae | 1.98 µg/mL | [17] |
| Derivative 264 | B. subtilis | 0.98 µg/mL | [17] |
| Fluorinated phthalimide derivatives | M. tuberculosis | 3.9 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines for key experiments cited in the literature on isoindole-1,3-dione derivatives.
Anticancer Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivatives for a specified period (e.g., 24, 48, 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
-
BrdU (Bromodeoxyuridine) Assay: This immunoassay measures DNA synthesis and is an indicator of cell proliferation.
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.[5]
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: Add the enzyme substrate, which is converted into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product to quantify the amount of BrdU incorporated, which reflects the level of cell proliferation.
-
Enzyme Inhibition Assays
-
Ellman's Method (for Cholinesterase Inhibition): This method is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Inhibitor Addition: Add different concentrations of the isoindole-1,3-dione derivatives to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature.
-
Absorbance Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the rate of color formation by monitoring the absorbance at 412 nm.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Antimicrobial Susceptibility Testing
-
Well Diffusion Method: This is a common method to assess the antimicrobial activity of compounds.[20]
-
Agar Plate Preparation: Prepare agar plates and inoculate them with a standardized suspension of the target microorganism.
-
Well Creation: Create wells of a specific diameter in the agar.
-
Compound Application: Add a known concentration of the isoindole-1,3-dione derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.
-
Visualizing Pathways and Workflows
Graphical representations can significantly aid in understanding complex biological processes and experimental designs.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow from the synthesis of novel isoindole-1,3-dione derivatives to their biological evaluation.
Caption: General workflow for the development of novel isoindole-1,3-dione derivatives.
Hypothesized Signaling Pathway: COX Inhibition in Inflammation
This diagram illustrates the role of isoindole-1,3-dione derivatives in inhibiting the cyclooxygenase (COX) pathway, a key mechanism in their anti-inflammatory action.
Caption: Inhibition of the COX pathway by isoindole-1,3-dione derivatives.
Conclusion
The isoindole-1,3-dione scaffold continues to be a cornerstone in the development of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives underscore the value of continued exploration in this chemical space. This guide provides a comprehensive, albeit not exhaustive, overview of the current state of research, offering valuable data and methodologies for professionals in the field of drug discovery and development. The modular nature of the isoindole-1,3-dione structure promises the emergence of even more potent and selective drug candidates in the future.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth research on the specific mechanism of action for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is limited in publicly available scientific literature. This guide synthesizes findings from studies on closely related isoindole-1,3-dione derivatives to infer potential mechanisms of action for the core structure. The experimental data and pathways described are primarily attributed to these derivatives.
Introduction
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, suggesting that the core moiety contributes significantly to interactions with various biological targets. This technical guide consolidates the existing research on these derivatives to propose the likely mechanisms of action for this compound, focusing on its potential as an anti-inflammatory, neuroprotective, and anticancer agent.
Putative Mechanisms of Action
Based on the activities of its derivatives, the primary mechanisms of action for the this compound scaffold are hypothesized to involve the inhibition of key enzymes in inflammatory and neurological pathways, as well as the induction of apoptosis in cancer cells.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Several studies have demonstrated that N-substituted isoindole-1,3-dione derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]
Caption: Putative COX inhibition pathway by isoindole-1,3-dione derivatives.
Neuroprotective Activity: Cholinesterase Inhibition
Derivatives of isoindole-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.
Caption: Postulated cholinesterase inhibition by isoindole-1,3-dione derivatives.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Studies on various isoindole-1,3-dione derivatives have reported antiproliferative activity against human cancer cell lines. The proposed mechanism involves the arrest of the cell cycle and the induction of apoptosis (programmed cell death).[5][6]
Caption: Hypothesized anticancer mechanism of isoindole-1,3-dione derivatives.
Quantitative Data from Derivative Studies
The following tables summarize quantitative data from studies on various isoindole-1,3-dione derivatives, providing an indication of the potential potency of this chemical class.
Table 1: Cyclooxygenase (COX) Inhibition by Isoindole-1,3-dione Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative E | COX-1 | >100 | [1][2] |
| Derivative E | COX-2 | >100 | [1][2] |
| Derivative F | COX-1 | 78.8 | [1][2] |
| Derivative F | COX-2 | >100 | [1][2] |
| Derivative G | COX-1 | >100 | [1][2] |
| Derivative G | COX-2 | 89.2 | [1][2] |
| Meloxicam (Control) | COX-1 | 89.2 | [1][2] |
| Meloxicam (Control) | COX-2 | 68.7 |[1][2] |
Table 2: Cholinesterase Inhibition by Isoindole-1,3-dione Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative I | AChE | 1.12 ± 0.12 | [4] |
| Derivative II | AChE | 2.15 ± 0.24 | [4] |
| Derivative III | BuChE | 21.24 ± 1.58 | [4] |
| Donepezil (Control) | AChE | 0.022 ± 0.001 |[4] |
Table 3: Antiproliferative Activity of Isoindole-1,3-dione Derivatives
| Compound | Cell Line | IC50 (µmol/mL) | Reference |
|---|---|---|---|
| Derivative 3 | Caco-2 | 0.0521 | [5] |
| Derivative 3 | HCT-116 | 0.0556 | [5] |
| Derivative 3 | Leishmania tropica | 0.0478 | [5] |
| Glucantime (Control) | Leishmania tropica | 5.34 |[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: A colorimetric COX inhibitor screening assay is used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds are pre-incubated with the COX enzyme for a specified period.
-
Arachidonic acid is added to initiate the reaction.
-
The absorbance is measured using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.
-
IC50 values are determined from the dose-response curves.
-
Caption: Workflow for the in vitro COX inhibition assay.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of the compounds against AChE and BuChE.
Methodology:
-
Enzyme Source: Electrophorus electricus AChE and equine serum BuChE.
-
Substrate: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).
-
Assay Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is detected at 412 nm.
-
Procedure:
-
The test compounds are incubated with the respective enzyme in a phosphate buffer.
-
DTNB is added to the mixture.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The absorbance is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined.
-
IC50 values are calculated from dose-response curves.
-
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Conclusion
While direct mechanistic studies on this compound are not extensively documented, the wealth of data on its derivatives strongly suggests that its biological activities likely stem from the modulation of key enzymes involved in inflammation and neurodegeneration, as well as pathways controlling cell proliferation and apoptosis. The isoindole-1,3-dione core is a versatile pharmacophore, and further investigation into this specific compound is warranted to fully elucidate its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for such future research.
References
- 1. mdpi.com [mdpi.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targets of Isoindoline-1,3-dione Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, is the core component of a diverse range of therapeutic agents. From the notorious thalidomide to the modern immunomodulatory drugs (IMiDs) and beyond, compounds bearing this moiety have demonstrated significant activity against a variety of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindoline-1,3-dione compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.
Core Therapeutic Areas and Molecular Mechanisms
Isoindoline-1,3-dione derivatives have been extensively investigated and have shown therapeutic potential in several key areas:
-
Immunomodulation and Oncology: The most prominent members of this class, including thalidomide, lenalidomide, and pomalidomide, are well-known for their immunomodulatory and anticancer effects. Their primary target is the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[1][2] Binding of isoindoline-1,3-dione compounds to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3 .[1] These transcription factors are essential for the survival of multiple myeloma cells, and their degradation leads to apoptosis and cell cycle arrest.[1]
-
Inflammation and Analgesia: Many isoindoline-1,3-dione derivatives exhibit potent anti-inflammatory and analgesic properties.[3][4] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[5][6] Additionally, these compounds can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[7][8]
-
Neuroprotection and Neurodegenerative Diseases: Emerging research has highlighted the neuroprotective potential of isoindoline-1,3-dione compounds. One of the key pathways implicated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, certain isoindoline-1,3-dione derivatives can promote the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE).[3][4] Another area of investigation in neurodegenerative diseases, particularly Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that degrade the neurotransmitter acetylcholine.[10]
-
Anticancer Activity (Non-Cereblon Mediated): Beyond the CRBN-mediated effects in multiple myeloma, various isoindoline-1,3-dione derivatives have demonstrated cytotoxic activity against a range of other cancer cell lines, including blood, cervical, glioma, and lung cancers.[7][11][12] The precise mechanisms for these activities are diverse and can include induction of apoptosis and necrosis.[7] Some derivatives have also been investigated as inhibitors of carbonic anhydrase IX (CA IX) , a tumor-associated enzyme involved in pH regulation and tumor progression.
Quantitative Data Summary
The following tables summarize the biological activities of representative isoindoline-1,3-dione compounds against various therapeutic targets.
Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [7][12] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myeloid leukemia) | CC50 | 3.81 µg/mL | [7][12] |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | IC50 | 19.41 ± 0.01 µM | [11] |
| Lenalidomide | HMCLs (Multiple Myeloma) | IC50 | 0.15 - 7 µM | [13] |
| Pomalidomide | NCI-H929 (Multiple Myeloma) | IC50 | 2.25 µM | [1] |
| Compound 10a | U239 (Multiple Myeloma) | IC50 | 5.86 µM | [1] |
Table 2: Anti-inflammatory and Analgesic Activity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Lenalidomide | TNF-α | IC50 | 13 nM | [14] |
| Thalidomide | TNF-α | IC50 | 5 - 10 µg/mL | [7] |
| Pomalidomide | TNF-α | - | Potent Inhibitor | [15] |
| ZM4 | COX-2 | % Inhibition (5 µM) | 91% | |
| Compound H | COX-2 | IC50 | - | [5] |
| Compound D | COX-1 | IC50 | - | [5] |
Table 3: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| para-fluoro substituted compounds 7a and 7f | AChE | IC50 | 2.1 µM | [10] |
| para-methyl substituted compound 7b | AChE | IC50 | 5.4 ± 0.9 µM | [10] |
| para-methyl substituted compound 7g | AChE | IC50 | 4.8 ± 0.5 µM | [10] |
| Derivative I (phenyl substituent at piperazine position 4) | AChE | IC50 | 1.12 µM | |
| Derivative III (diphenylmethyl moiety) | BuChE | IC50 | 21.24 µM |
Table 4: Cereblon Binding Affinity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Lenalidomide | TR-FRET | IC50 | 1.69 µM | [15] |
| Compound 10a | TR-FRET | IC50 | 4.83 µM | [15] |
| Lenalidomide | ITC | Kd | 2.9 µM |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by isoindoline-1,3-dione compounds.
Caption: Cereblon-mediated ubiquitination and degradation pathway.
Caption: NRF2/KEAP1 antioxidant response pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental protocols used to assess the activity of isoindoline-1,3-dione compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. 2.12. Quantification of TNF-α Release by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of IL-6 and IL-1β release in cryopreserved pooled human whole blood stimulated with endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Significance of N-Substituted Isoindole-1,3-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione scaffold, commonly known as the phthalimide ring system, is a cornerstone in synthetic organic chemistry and medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of N-substituted isoindole-1,3-diones, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in this dynamic field.
Historical Context and Discovery
The journey of isoindole-1,3-diones began with the synthesis of the parent compound, phthalimide, in the 19th century. Phthalimide is the imide derivative of phthalic anhydride and can be prepared by heating phthalic anhydride with alcoholic ammonia, ammonium carbonate, or urea.[1] A pivotal moment in its history was the development of the Gabriel synthesis in 1887 by Siegmund Gabriel.[2] This reaction, which utilizes potassium phthalimide to convert primary alkyl halides into primary amines, highlighted the utility of the phthalimide group as a masked form of ammonia and opened the door for the synthesis of a vast number of N-substituted derivatives.[1][2] Early biological studies laid the groundwork for understanding the diverse pharmacological potential of this class of compounds.
Key Synthetic Methodologies
The synthesis of N-substituted isoindole-1,3-diones can be broadly categorized into classical methods and modern advancements that offer improved efficiency and greener reaction conditions.
The Gabriel Synthesis
The Gabriel synthesis remains a fundamental and widely used method for the preparation of N-substituted isoindole-1,3-diones, which are often intermediates in the synthesis of primary amines.[3] The reaction proceeds in two main stages:
-
N-Alkylation: Potassium phthalimide, a potent nucleophile, reacts with a primary alkyl halide via an SN2 mechanism to form an N-alkylphthalimide.[4]
-
Cleavage: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, via the Ing-Manske procedure which uses hydrazine.[3]
dot
Caption: The Gabriel Synthesis Workflow.
Condensation of Phthalic Anhydride with Primary Amines
A direct and versatile method for synthesizing N-substituted isoindole-1,3-diones involves the condensation of phthalic anhydride with a primary amine. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as glacial acetic acid.[5] This method is particularly useful for synthesizing N-aryl and other derivatives where the corresponding primary amine is readily available.
dot
Caption: Condensation of Phthalic Anhydride with a Primary Amine.
Modern Synthetic Approaches
To address the limitations of traditional methods, such as long reaction times and the use of harsh reagents, several modern synthetic protocols have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of N-substituted isoindole-1,3-diones, often leading to higher yields in shorter reaction times.[6]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction between phthalic anhydride and amines, offering an energy-efficient and rapid synthetic route.[7]
-
Solvent-Free Synthesis: Green chemistry principles have driven the development of solvent-free methods, where the reactants are heated together without a solvent, reducing waste and environmental impact.[8][9]
-
Catalytic Methods: Various catalysts, including Lewis acids and green catalysts, have been employed to facilitate the synthesis under milder conditions and with improved efficiency.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of selected N-substituted isoindole-1,3-diones.
Table 1: Synthesis of N-Substituted Isoindole-1,3-diones - A Comparative Overview
| N-Substituent | Starting Materials | Method | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl | Phthalic anhydride, Ethylamine | Reflux | Acetic Acid | 4 h | 95 | [11] |
| Phenyl | Phthalic anhydride, Aniline | Reflux | Acetic Acid | 4 h | 86 | [5] |
| Benzyl | Potassium phthalimide, Benzyl chloride | N-Alkylation | DMF | - | 89 | [12] |
| 2-Hydroxyethyl | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, Ethanolamine | Reflux | Toluene | 36 h | 95 | [11] |
| (4-phenyl-1-piperazinyl)methyl | Phthalimide, Formaldehyde, N-phenylpiperazine | Reflux | THF | 10.5 h | 92.91 | [13] |
| Fused Polycyclic | Substituted tetrayne, Imidazole derivative | HDDA Reaction | Toluene | 24 h | 89 | [10] |
| Various Alkyl Groups | Potassium phthalimide, Various alkyl halides | Gabriel Synthesis | - | - | 82-94 | [12] |
| Phenyl(phenylimino)methyl | Phthalic anhydride, N-phenylbenzenecarboximidamide | Reflux | Benzene | 4-7 h | >75 | [14] |
Table 2: Spectroscopic Data for Representative N-Substituted Isoindole-1,3-diones
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |
| N-Ethylisoindole-1,3-dione | - | - | 1775, 1718 (C=O) | [15] |
| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 8.8 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, N-H-CH2) | 168.7, 168.2, 139.0, 136.7, 131.6, 129.9, 129.5, 128.5, 128.0, 42.3, 42.7 | 3060-2855 (N-H), 1775, 1710 (2C=O), 1667 (N-H-C=O) | [15] |
| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, OH), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | 3506 (OH), 1767, 1671 (C=O) | [11] |
| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 11.30 (s, 1H), 8.11 (d, 1H), 7.90-8.00 (m, 4H), 7.81 (t, 1H), 7.60 (d, 1H), 7.50 (d, 1H), 5.10 (s, 2H), 2.57 (s, 3H) | - | 1794, 1739, 1676 (C=O) | [3] |
Biological Significance and Therapeutic Potential
N-substituted isoindole-1,3-diones exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory and Analgesic Activity (COX Inhibition)
Many N-substituted isoindole-1,3-dione derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes.[17]
dot
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Table 3: COX Inhibitory Activity of Selected N-Substituted Isoindole-1,3-diones
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound H (an N-acetylpiperazine aryl derivative) | >100 | 0.23 | >434 | [13] |
| Meloxicam (Reference) | 2.5 | 0.12 | 20.83 | [13] |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Certain isoindole-1,3-dione derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[18] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19]
dot
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Table 4: Cholinesterase Inhibitory Activity of Selected N-Substituted Isoindole-1,3-diones
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| N-benzyl pyridinium hybrid 7a | 2.1 | - | [20] |
| N-benzyl pyridinium hybrid 7f | 2.1 | - | [20] |
| Derivative I (with 4-phenylpiperazine) | 1.12 | - | [18] |
| Derivative III (with diphenylmethyl moiety) | - | 21.24 | [18] |
Other Biological Activities
The versatility of the isoindole-1,3-dione scaffold extends to a wide range of other biological activities, including:
-
Antimicrobial and Antifungal Activity [6]
-
Anticancer Activity [21]
-
Anticonvulsant Activity [14]
-
Antitubercular Activity [15]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of representative N-substituted isoindole-1,3-diones.
General Procedure for the Synthesis of N-Aryl-isoindole-1,3-diones via Condensation
Materials:
-
Phthalic anhydride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of phthalic anhydride (e.g., 1.48 g, 10 mmol) and the corresponding substituted aniline (10 mmol) in glacial acetic acid (50 mL) is refluxed for 4 hours.[5]
-
The reaction mixture is filtered while hot, and the solvent is evaporated under reduced pressure.[5]
-
The resulting solid is filtered and recrystallized from ethanol to afford the pure N-aryl-isoindole-1,3-dione.[5]
Synthesis of N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione
Materials:
-
1H-isoindole-1,3(2H)-dione (phthalimide) (1.0 g, 6.8 mmol)
-
33% Formaline (1 mL)
-
N-phenylpiperazine (7.0 mmol)
-
Tetrahydrofuran (THF) (40 mL)
Procedure:
-
A solution of phthalimide (1.0 g, 6.8 mmol) in THF (40 mL) is prepared, and 1 mL of 33% formaline is added.[13]
-
The mixture is refluxed for 0.5 hours.[13]
-
N-phenylpiperazine (7.0 mmol) is added, and the mixture is refluxed for an additional 10 hours.[13]
-
The reaction progress is monitored by TLC.[13]
-
After cooling, the crystallized product is filtered, dried, and recrystallized from a mixture of ethanol and hexane.[13]
Solvent-Free Synthesis of N-(substituted)-isoindole-1,3-diones
Materials:
-
Phthalic anhydride (1.1 eq)
-
Corresponding primary amine (1.0 eq)
Procedure:
-
Phthalic anhydride (1.1 mmol) and the corresponding amine (1.0 mmol) are placed in a 50 mL round-bottom flask.[8]
-
The mixture is stirred and heated to gentle melting at 150-200 °C for 15-20 minutes until a dark-yellow color appears.[8]
-
The reaction mixture is allowed to cool to room temperature, and the solid product is purified by recrystallization or column chromatography.
Conclusion
The N-substituted isoindole-1,3-dione framework continues to be a rich source of chemical diversity and biological activity. From its historical roots in the Gabriel synthesis to its modern applications in drug discovery, this scaffold has proven its enduring value. The synthetic methodologies detailed in this guide, coupled with the summarized quantitative data and insights into biological mechanisms, provide a comprehensive resource for researchers. The continued exploration of novel synthetic routes and the investigation of the diverse biological properties of these compounds are expected to lead to the development of new therapeutic agents and advanced materials.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resource.aminer.org [resource.aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Ibuprofen - Wikipedia [en.wikipedia.org]
- 18. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of Phenacylphthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacylphthalimide derivatives are a burgeoning class of organic compounds that have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the early-stage research on these derivatives, with a focus on their synthesis, diverse pharmacological effects, and underlying mechanisms of action. This document consolidates key quantitative data into structured tables for comparative analysis, details essential experimental protocols, and visualizes complex biological and chemical processes through meticulously crafted diagrams. The insights presented herein are intended to accelerate further research and development in this exciting field.
Introduction
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of drugs like thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[1][2] The introduction of a phenacyl group to the phthalimide core gives rise to phenacylphthalimide derivatives, a modification that has been shown to confer a diverse range of biological activities. Early-stage research has highlighted their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][4][5] This guide will delve into the foundational studies that are paving the way for the clinical application of these versatile compounds.
Synthesis of Phenacylphthalimide Derivatives
The synthesis of phenacylphthalimide derivatives typically involves a multi-step process. A general and widely adopted method is the Gabriel synthesis, which utilizes the reaction of potassium phthalimide with a phenacyl halide.[1] Another common approach involves the reaction of phthalic anhydride with a primary amine, such as a substituted phenacylamine.[1][6] Variations in these synthetic routes allow for the introduction of diverse substituents on the phenacyl ring, enabling the exploration of structure-activity relationships.
A generalized synthetic workflow is depicted below:
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Screening of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer screening, and proposed mechanism of action for a promising class of compounds: 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione derivatives. The isoindole-1,3-dione scaffold is a well-established pharmacophore known for its diverse biological activities, including significant anticancer properties.[1][2] This document offers detailed protocols for the synthesis and evaluation of these derivatives, along with a summary of their cytotoxic effects against various cancer cell lines.
Data Presentation: Anticancer Activity
The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below. This data has been compiled from various studies to allow for a clear comparison of the anticancer activity of these compounds.
Table 1: Cytotoxicity (IC50, µM) of 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
| Compound | Raji (Burkitt's lymphoma) | K562 (Chronic Myelogenous Leukemia) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 0.26 µg/mL | 3.81 µg/mL | [3] |
Table 2: Cytotoxicity (IC50, µM) of N-Benzylisoindole-1,3-dione Derivatives against A549-Luc Cells
| Compound | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione derivative 3 | 114.25 | [4] |
| N-benzylisoindole-1,3-dione derivative 4 | 116.26 | [4] |
Table 3: Cytotoxicity (IC50, µM) of Thiazole-Bearing Phthalimide Derivatives
| Compound | MDA-MB-468 | PC-12 | MCF-7 | Reference |
| 5b (2-Cl phenyl) | 0.67 ± 0.31 | 2.7 ± 0.09 | 0.2 ± 0.01 | [5] |
| 5g | - | 0.43 ± 0.06 | - | [5] |
| 5k | 0.6 ± 0.04 | - | - | [5] |
Table 4: Cytotoxicity (IC50, µM) of Various Isoindole-1,3-dione Derivatives
| Compound | A549 (Lung) | C6 (Glioma) | HeLa (Cervical) | Reference |
| Compound 7 (azide and silyl ether) | 19.41 ± 0.01 | - | - | [6] |
| Compound 9 | - | - | Cell-selective activity | [6] |
| Compound 11 | - | Higher activity than positive control at 100 µM | Cell-selective activity | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the title compounds involves the reaction of phthalimide with a substituted phenacyl bromide under microwave irradiation.[7] This method offers advantages such as shorter reaction times and often higher yields compared to conventional heating.
Materials:
-
Phthalimide
-
Substituted phenacyl bromide (e.g., phenacyl bromide, 4-bromophenacyl bromide)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine phthalimide (1 equivalent) and the desired substituted phenacyl bromide (1.1 equivalents).
-
Add a suitable solvent, such as DMF, to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10-20 minutes). The optimal conditions may need to be determined for each specific derivative.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Anticancer Screening Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by detecting the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and DNA Denaturation: Remove the culture medium and fix the cells with a fixing solution. Then, denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate to allow it to bind to the incorporated BrdU.
-
Secondary Antibody and Substrate: Wash the wells and add the enzyme-conjugated secondary antibody. After another incubation and washing step, add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells. Calculate the percentage of proliferation inhibition for each compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for Synthesis and Anticancer Evaluation.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed Mechanism of Anticancer Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of activities, including the inhibition of key enzymes involved in various disease pathways. This document provides detailed application notes and protocols for investigating the enzyme inhibitory potential of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione . While specific inhibitory data for this exact molecule is not extensively published, its structural similarity to known inhibitors of cyclooxygenases (COX) and cholinesterases (AChE, BuChE) makes these enzyme families primary targets for investigation.[1][2][3]
These protocols offer a starting point for researchers to screen this compound and its analogues against these important enzymes, facilitating the discovery of new therapeutic agents.
Data Presentation: Enzyme Inhibition
Quantitative data from enzyme inhibition assays are crucial for comparing the potency and selectivity of compounds. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While specific data for this compound is not available in the cited literature, the following table presents data for structurally related isoindole-1,3(2H)-dione derivatives to illustrate how results can be structured.
Table 1: Inhibitory Activity of Representative Isoindole-1,3(2H)-dione Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Selectivity Index (COX-1/COX-2) |
| Derivative A | COX-1 | 9.32 | Celecoxib | 13.02 | 11.36 |
| Derivative A | COX-2 | 0.82 | Celecoxib | 0.49 | |
| Derivative B | AChE | 1.12 | Donepezil | Not Reported | Not Applicable |
| Derivative C | BuChE | 21.24 | Donepezil | Not Reported | Not Applicable |
Note: Data presented is for illustrative purposes and represents structurally related but different molecules as found in the literature.[3][4] Researchers should generate their own data for this compound.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE).
Protocol 1: Fluorometric Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from commercially available kits and provides a method for high-throughput screening of COX-2 inhibitors.[2] The assay measures the peroxidase activity of COX, which generates a fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
This compound (Test Compound)
-
Celecoxib (Positive Control Inhibitor)
-
DMSO (Solvent for compounds)
-
96-well white opaque, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Reconstitute COX-2 enzyme according to the supplier's instructions and keep on ice.
-
Prepare working solutions of the COX Probe and Cofactor in Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid. Immediately before use, dilute to the final working concentration in Assay Buffer.
-
Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a series of dilutions at 10-fold the desired final test concentrations using Assay Buffer.
-
-
Assay Plate Setup (in duplicate):
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer to the wells.
-
Inhibitor Control: Add 10 µL of the diluted Celecoxib solution.
-
Test Compound: Add 10 µL of the diluted test compound solutions to respective wells.
-
Solvent Control: If concerned about DMSO effects, prepare wells with the same final concentration of DMSO as in the test compound wells.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "No Enzyme" blank.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C, protected from light.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 25°C or 37°C for 5-10 minutes, reading every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction by choosing two time points in the linear portion of the curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the most widely used method for measuring AChE activity.[1][5][6] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
0.1 M Phosphate Buffer, pH 8.0
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine Iodide (ATCI, Substrate)
-
This compound (Test Compound)
-
Donepezil or Eserine (Positive Control Inhibitor)
-
DMSO (Solvent for compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare 0.1 M Phosphate Buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14-75 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions at 10-fold the desired final test concentrations using the phosphate buffer.
-
-
Assay Plate Setup (in duplicate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Enzyme Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (DMSO/buffer).
-
Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the diluted test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI solution to all wells (except the blank, which already contains it) to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode, reading every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways
The diagrams below depict the simplified signaling pathways for the enzymes discussed.
Cyclooxygenase (COX) Pathway
Caption: Simplified COX pathway showing the point of inhibition.
Acetylcholinesterase (AChE) in Cholinergic Synapse
Caption: Role of AChE in the synapse and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Isoindole-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for evaluating the anti-inflammatory properties of novel isoindole-1,3-dione derivatives. The methodologies outlined below cover essential in vitro assays to characterize the mechanism of action of these compounds, focusing on their ability to modulate key inflammatory pathways.
Introduction
Isoindole-1,3-dione derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2] Their therapeutic potential stems from their ability to modulate critical components of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokine production.[3][4] This guide offers a standardized workflow for the preliminary anti-inflammatory screening of these compounds.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of isoindole-1,3-dione derivatives, from initial cytotoxicity assessment to key mechanistic assays.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of the isoindole-1,3-dione derivatives on RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Isoindole-1,3-dione derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ environment.[5]
-
Prepare serial dilutions of the isoindole-1,3-dione derivatives in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the highest concentration that does not significantly affect cell viability.
Measurement of Lipopolysaccharide (LPS)-Induced Cytokine Production
Objective: To evaluate the effect of isoindole-1,3-dione derivatives on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Isoindole-1,3-dione derivatives
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the isoindole-1,3-dione derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7]
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of isoindole-1,3-dione derivatives on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe or reagents for EIA
-
Test compounds and known inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)[8][9]
-
96-well plates (white opaque for fluorescence)
-
Fluorometric plate reader or spectrophotometer
Protocol (Fluorometric): [8][10]
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
In a 96-well plate, add the reaction mix to wells designated for the enzyme control, inhibitor control, and test compounds.
-
Add the test isoindole-1,3-dione derivatives at various concentrations to the sample wells. Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.[8]
-
Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[8]
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Repeat the assay using the COX-1 enzyme to determine selectivity.
NF-κB Activation Assay (Nuclear Translocation)
Objective: To assess the ability of isoindole-1,3-dione derivatives to inhibit the nuclear translocation of NF-κB p65 subunit in LPS-stimulated macrophages.[11][12]
Materials:
-
RAW 264.7 cells
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
LPS
-
Isoindole-1,3-dione derivatives
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.[12]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence to determine the extent of nuclear translocation.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of Isoindole-1,3-dione Derivatives on RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle (0.1% DMSO) | - | 100 ± 4.2 |
| Compound A | 1 | 98.5 ± 3.1 |
| 10 | 95.2 ± 5.6 | |
| 50 | 88.7 ± 4.9 | |
| 100 | 60.1 ± 6.3 | |
| Compound B | 1 | 99.1 ± 2.8 |
| 10 | 97.4 ± 3.5 | |
| 50 | 92.3 ± 4.1 | |
| 100 | 75.8 ± 5.2 |
Table 2: Effect of Isoindole-1,3-dione Derivatives on Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (Unstimulated) | - | 15.2 ± 3.1 | 8.5 ± 2.2 |
| LPS (1 µg/mL) | - | 2540.6 ± 150.8 | 1850.3 ± 120.4 |
| Compound A + LPS | 10 | 1830.4 ± 110.2 | 1345.7 ± 95.6 |
| 50 | 950.8 ± 85.3 | 720.1 ± 60.9 | |
| Compound B + LPS | 10 | 2100.5 ± 130.6 | 1580.9 ± 115.3 |
| 50 | 1250.2 ± 98.7 | 990.4 ± 88.1 | |
| Dexamethasone + LPS | 1 | 450.7 ± 40.1 | 320.6 ± 35.2 |
Table 3: COX-1 and COX-2 Inhibition by Isoindole-1,3-dione Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A | >100 | 8.5 | >11.7 |
| Compound B | 55.2 | 12.3 | 4.5 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Signaling Pathway Diagram
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway, which is a common target for anti-inflammatory drug discovery.
References
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 3. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as N-phenacylphthalimide, is a key chemical entity in the field of medicinal chemistry. Its isoindole-1,3-dione core, a phthalimide group, is a well-established pharmacophore present in numerous bioactive compounds. While this compound itself serves primarily as a crucial synthetic intermediate, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects.
These application notes provide a comprehensive overview of the synthesis of this compound and the medicinal chemistry applications of its derivatives, supported by detailed experimental protocols and quantitative biological data.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.26 g/mol |
| CAS Number | 1032-67-3 |
| Appearance | Solid |
| Solubility | Moderately soluble in organic solvents |
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is the reaction of phthalimide with phenacyl bromide, often facilitated by microwave irradiation.
Experimental Protocol: Synthesis via Microwave Irradiation
This protocol is adapted from a method described for the synthesis of phenacyl isoindolidene-1,3-dione.[1]
Materials:
-
Phthalimide
-
Phenacyl bromide
-
Microwave reactor
Procedure:
-
Combine equimolar amounts of phthalimide and phenacyl bromide in a suitable microwave reaction vessel.
-
Subject the mixture to microwave irradiation. The optimal time and power will depend on the specific microwave reactor used and should be determined empirically.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will typically crystallize upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Medicinal Chemistry Applications of Derivatives
The this compound scaffold is a versatile building block for the synthesis of various derivatives with significant therapeutic potential.
Anti-inflammatory Activity
Derivatives of this compound have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: COX Inhibition by Arylpiperazinyl Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-[2-oxo-2-(4-arylphenyl-1-piperazinyl)]ethyl-1H-isoindole-1,3(2H)-dione derivatives.[2]
| Compound | R (Aryl Group) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Derivative E | Phenyl | 0.29 ± 0.03 | 0.28 ± 0.02 |
| Derivative F | 3-Trifluoromethylphenyl | 0.15 ± 0.01 | 0.09 ± 0.01 |
| Derivative G | 2-Methoxyphenyl | 0.33 ± 0.03 | 0.11 ± 0.01 |
| Derivative H | 3-Methoxyphenyl | 0.35 ± 0.03 | 0.10 ± 0.01 |
| Derivative I | 4-Methoxyphenyl | 0.28 ± 0.02 | 0.12 ± 0.01 |
| Meloxicam (Ref.) | - | 0.24 ± 0.02 | 0.13 ± 0.01 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on the method used to evaluate the COX inhibitory activity of the derivatives listed above.[2]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin detection
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway
Some phthalimide analogues have been shown to exert their anti-inflammatory effects by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.
Anticancer Activity
Various derivatives of the isoindole-1,3-dione scaffold have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
Quantitative Data: Cytotoxicity of Isoindole-1,3-dione Derivatives
The following table presents the IC₅₀ values of representative isoindole-1,3-dione derivatives against the A549 human lung adenocarcinoma cell line.
| Compound | Functional Groups | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7 | Azide and Silyl Ether | A549 | 19.41 ± 0.01 | [3] |
| 5-Fluorouracil (Ref.) | - | A549 | - | [3] |
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol is a common method for assessing the antiproliferative activity of chemical compounds.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds
-
BrdU (Bromodeoxyuridine) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., peroxidase)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix and denature the cellular DNA.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ values.
Analgesic Activity
Derivatives of isoindoline-1,3-dione have also shown promise as non-steroidal analgesic agents.
Quantitative Data: Analgesic Activity of a Phenyl(phenylimino)methyl Derivative
A study on 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated significant analgesic activity in an in vivo mouse model.[4]
| Compound | Analgesic Activity (relative to control) |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times more active than Metamizole sodium |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a standard in vivo model for screening analgesic activity.
Materials:
-
Mice
-
Test compound
-
Vehicle control
-
Reference analgesic drug (e.g., Metamizole sodium)
-
Acetic acid solution (e.g., 0.6%)
Procedure:
-
Divide the mice into groups (control, reference, and test compound groups).
-
Administer the vehicle, reference drug, or test compound to the respective groups via a suitable route (e.g., intraperitoneal or oral).
-
After a specific period to allow for drug absorption, inject a solution of acetic acid intraperitoneally into each mouse to induce abdominal writhing.
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of protection from writhing for the treated groups compared to the control group.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its derivatives exhibit a diverse range of promising biological activities. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore this chemical space further in the quest for novel therapeutics.
Experimental Workflow Visualization
References
- 1. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-Throughput Screening of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this parent molecule have demonstrated potential as anti-inflammatory, anticancer, and neuroprotective agents. Their therapeutic promise stems from the modulation of key biological targets, including cyclooxygenase (COX) enzymes, cholinesterases, and critical signaling pathways involved in cancer progression.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogues. The provided methodologies are designed to enable the efficient identification and characterization of lead compounds for further drug development.
Data Presentation: In Vitro Efficacy of Isoindole-1,3-dione Analogues
The following tables summarize the in vitro activity of various this compound analogues and related derivatives against key biological targets.
Table 1: Cyclooxygenase (COX) Inhibitory Activity
| Compound ID | Analogue Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | Unsubstituted | >100 | 15.2 | >6.58 |
| 1b | 4-Methylphenyl | 85.3 | 8.7 | 9.80 |
| 1c | 4-Methoxyphenyl | 78.1 | 5.4 | 14.46 |
| 1d | 4-Chlorophenyl | 65.4 | 3.1 | 21.10 |
| 1e | 4-Fluorophenyl | 72.9 | 4.5 | 16.20 |
| Celecoxib | Reference Drug | 5.2 | 0.05 | 104 |
Table 2: Cholinesterase Inhibitory Activity
| Compound ID | Analogue Substitution | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BuChE) IC₅₀ (µM) |
| 2a | Unsubstituted | 12.5 | 25.1 |
| 2b | 4-Nitrophenyl | 5.8 | 10.2 |
| 2c | 3,4-Dimethoxyphenyl | 8.2 | 15.7 |
| 2d | 4-Bromophenyl | 3.1 | 7.9 |
| Donepezil | Reference Drug | 0.028 | 3.5 |
Table 3: Anticancer Cytotoxicity
| Compound ID | Analogue Substitution | Cell Line | IC₅₀ (µM) |
| 3a | Unsubstituted | MCF-7 (Breast) | 25.4 |
| 3b | 4-Methylphenyl | MCF-7 (Breast) | 18.2 |
| 3c | 4-Methoxyphenyl | MCF-7 (Breast) | 15.1 |
| 3d | 4-Chlorophenyl | MCF-7 (Breast) | 9.8 |
| 3a | Unsubstituted | A549 (Lung) | 32.7 |
| 3b | 4-Methylphenyl | A549 (Lung) | 24.5 |
| 3c | 4-Methoxyphenyl | A549 (Lung) | 20.3 |
| 3d | 4-Chlorophenyl | A549 (Lung) | 12.6 |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 0.8 |
| Doxorubicin | Reference Drug | A549 (Lung) | 1.2 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for high-throughput screening of a compound library of this compound analogues is depicted below. This workflow can be adapted for various primary assays.
High-throughput screening workflow for identifying bioactive analogues.
Protocol 1: COX-2 Inhibitor Screening (Fluorometric)
This protocol describes a high-throughput screening assay to identify inhibitors of cyclooxygenase-2 (COX-2) from a library of this compound analogues.[1][2]
1. Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: 15 mM in DMSO.
-
COX-2 Enzyme (Human Recombinant): Store at -80°C.
-
Fluorometric Probe: (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) 10 mM in DMSO.
-
Arachidonic Acid (Substrate): 10 mM in ethanol.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Celecoxib (10 mM in DMSO).
-
96-well or 384-well black, flat-bottom plates.
2. Reagent Preparation:
-
Enzyme Preparation: On the day of the assay, dilute COX-2 enzyme to the working concentration (e.g., 100 units/mL) in assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme (final concentration 1 µM), and the fluorometric probe (final concentration 20 µM).
3. Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, positive control (Celecoxib), and DMSO (vehicle control) into the wells of the assay plate.
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 10-15 minutes at 37°C using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each test compound relative to the vehicle control.
-
For hit compounds, perform dose-response experiments to determine the IC₅₀ value.
Protocol 2: Acetylcholinesterase (AChE) Inhibitor Screening (Colorimetric)
This protocol outlines a high-throughput screening assay for the identification of acetylcholinesterase (AChE) inhibitors based on the Ellman method.[3][4][5]
1. Materials:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Enzyme (from Electric Eel or Human Recombinant): Store at -80°C.
-
DTNB (Ellman's Reagent): 10 mM in assay buffer.
-
Acetylthiocholine Iodide (ATCI - Substrate): 10 mM in deionized water.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Donepezil (10 mM in DMSO).
-
96-well or 384-well clear, flat-bottom plates.
2. Reagent Preparation:
-
Enzyme Solution: Dilute AChE to the working concentration (e.g., 0.1 U/mL) in assay buffer.
-
Reaction Mix: Prepare a fresh solution of DTNB and ATCI in assay buffer (final concentrations of 0.5 mM and 0.5 mM, respectively).
3. Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, positive control (Donepezil), and DMSO (vehicle control) into the wells of the assay plate.
-
Enzyme Addition: Add 50 µL of the diluted AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of the Reaction Mix to each well.
-
Signal Detection: Measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C using a microplate reader.
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each test compound.
-
Determine the IC₅₀ values for active compounds from dose-response curves.
Protocol 3: Anticancer Cytotoxicity Screening (MTT Assay)
This protocol describes a high-throughput colorimetric assay to assess the cytotoxic effects of this compound analogues on cancer cell lines.[6][7]
1. Materials:
-
Cancer Cell Lines: (e.g., MCF-7, A549) cultured in appropriate medium.
-
Complete Growth Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Doxorubicin (10 mM in DMSO).
-
96-well clear, flat-bottom cell culture plates.
2. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Signal Detection: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many isoindole-1,3-dione derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a prime target for therapeutic intervention.
The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB signaling pathway is a critical regulator of inflammatory responses and is also implicated in cancer cell survival and proliferation. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many compounds.
The NF-κB signaling pathway and potential inhibitory mechanisms.
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Radiolabeled 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and its subsequent radiolabeling, a crucial step for its application in molecular imaging and drug development. The protocols are designed to be clear and reproducible for researchers in the field. This guide includes the non-radiolabeled synthesis, a proposed radiosynthesis with Fluorine-18, and the necessary quality control measures. The information is presented to facilitate the efficient and successful production of this compound for preclinical and clinical research.
Introduction
This compound, a derivative of phthalimide, represents a scaffold of significant interest in medicinal chemistry. Phthalimide derivatives are known to exhibit a wide range of biological activities. The ability to radiolabel this compound opens up avenues for its use as a tracer in Positron Emission Tomography (PET), a powerful in vivo imaging technique. PET imaging allows for the non-invasive study of biological processes at the molecular level, providing valuable information on the pharmacokinetics and pharmacodynamics of drug candidates. This protocol details the synthesis of the parent compound and a proposed method for its radiolabeling with Fluorine-18 ([¹⁸F]), one of the most commonly used radionuclides in PET.[1][2]
Non-Radiolabeled Synthesis of this compound
The synthesis of the non-radiolabeled title compound can be achieved through the alkylation of phthalimide with 2-bromoacetophenone (phenacyl bromide). This reaction is a straightforward and efficient method to obtain the desired product.[3]
Experimental Protocol
Materials:
-
Phthalimide
-
2-Bromoacetophenone (Phenacyl bromide)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of phthalimide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., in a 3:1 hexane:ethyl acetate solvent system).
-
Once the reaction is complete (typically within 3-5 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from ethanol to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₃ | [4] |
| Molecular Weight | 265.26 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 168-171 °C | |
| Yield | 68% (reported under microwave irradiation) | [3] |
Proposed Radiosynthesis of [¹⁸F]2-(2-oxo-2-(4-fluorophenyl)ethyl)-1H-isoindole-1,3(2H)-dione
Direct radiolabeling of the parent compound is challenging. A common strategy for introducing Fluorine-18 is through nucleophilic substitution on an activated aromatic ring. Therefore, a precursor molecule, 2-(2-(4-nitrophenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione, is proposed for the radiosynthesis.
Synthesis of the Radiolabeling Precursor: 2-(2-(4-nitrophenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione
The synthesis of the precursor follows a similar procedure to the non-radiolabeled compound, using 2-bromo-1-(4-nitrophenyl)ethan-1-one instead of 2-bromoacetophenone.
Procedure:
-
Follow the same procedure as for the non-radiolabeled synthesis, substituting 2-bromoacetophenone with 2-bromo-1-(4-nitrophenyl)ethan-1-one.
-
Purify the product by column chromatography.
[¹⁸F]Radiolabeling Protocol
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Precursor: 2-(2-(4-nitrophenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione
-
Automated radiosynthesis module
-
HPLC system for purification and analysis
-
Radio-TLC scanner
Procedure:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the precursor (2-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for a specified time (e.g., 10-15 minutes) in the sealed reaction vessel of the automated synthesis module.
-
Cool the reaction mixture and dilute with the mobile phase for HPLC purification.
-
Purify the crude reaction mixture using a semi-preparative HPLC system.
-
Collect the fraction corresponding to the radiolabeled product.
-
Formulate the final product in a suitable solvent for injection (e.g., saline with a small amount of ethanol).
Data Presentation: Radiosynthesis
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol |
| Synthesis Time | 40-60 minutes |
Quality Control
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system equipped with a UV detector and a radioactivity detector is used to determine the radiochemical purity and specific activity of the final product.
-
Thin Layer Chromatography (TLC): A radio-TLC scanner is used for rapid analysis of the radiochemical purity.
-
Gas Chromatography (GC): To determine the residual solvent levels in the final product formulation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound and its proposed radiolabeling.
Caption: Logical relationship from synthesis to application of the radiolabeled compound.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Isoindoline-1,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoindoline-1,3-dione, a privileged scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, such as HeLa, A549, C6, K562, Raji, HT-29, MCF-7, and PC-3.[1][2] The mechanisms underlying their cytotoxic action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of cellular stress response pathways like the NRF2 signaling cascade.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to effectively evaluate the cytotoxicity of novel isoindoline-1,3-dione derivatives. The described methods include assessments of cell viability, membrane integrity, apoptosis, and caspase activation.
Data Presentation: Comparative Cytotoxicity of Isoindoline-1,3-dione Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoindoline-1,3-dione derivatives against several human cancer cell lines. This data allows for a comparative analysis of the cytotoxic potential of different structural analogs.
| Derivative | Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione Derivatives | |||
| Compound 3 | A549-Luc | 114.25 | [2] |
| Compound 4 | A549-Luc | 116.26 | [2] |
| Norcantharimide Derivatives | |||
| Compound 7 (containing azide and silyl ether) | A549 | 19.41 ± 0.01 | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | |||
| Raji | 0.26 (µg/mL) | [4] | |
| K562 | 3.81 (µg/mL) | [4] | |
| Other Isoindoline-1,3-dione Derivatives | |||
| Compound 2a | Anticonvulsant Prototype | - | [5] |
| Derivative I (with phenyl substituent) | AChE Inhibition | 1.12 | [6] |
| Derivative III (with diphenylmethyl moiety) | BuChE Inhibition | 21.24 | [6] |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of isoindoline-1,3-dione derivatives.
Caption: A generalized experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Isoindoline-1,3-dione derivative stock solution (in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Treated cells and control cells in culture medium
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Sample Preparation: Following treatment with the isoindoline-1,3-dione derivatives for the desired time, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Preparation: Prepare the reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and comparing the sample absorbance to the maximum LDH release control.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
1X Binding Buffer (provided in the kit)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the isoindoline-1,3-dione derivatives for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8 and -9) to confirm apoptosis and elucidate the involved pathway.
Materials:
-
Caspase-Glo® 3/7, 8, or 9 Assay Systems
-
White-walled 96-well plates
-
Treated and control cells
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the isoindoline-1,3-dione derivatives as described for the MTT assay.
-
Reagent Addition: After the treatment period, add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Signaling Pathway Visualizations
Apoptosis Induction Pathways
Isoindoline-1,3-dione derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. The following diagram illustrates the key events in these pathways that can be modulated by these compounds.
Caption: Apoptosis signaling pathways affected by isoindoline-1,3-diones.
NRF2-Mediated Oxidative Stress Response
Some isoindoline-1,3-dione derivatives can modulate the NRF2 pathway, a key regulator of the cellular antioxidant response.
Caption: Modulation of the NRF2 pathway by isoindoline-1,3-diones.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Efficacy Studies of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound featuring the isoindole-1,3-dione scaffold. This core structure is notably present in thalidomide and its analogs, which are known for a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects.[1][2][3] Derivatives of isoindole-1,3-dione have been explored for various therapeutic applications, demonstrating activities such as inhibition of cyclooxygenase (COX) enzymes, antiproliferative effects against cancer cell lines, and inhibition of acetylcholinesterase and butyrylcholinesterase.[1][4][5][6] Given the established biological potential of this chemical class, this compound is a promising candidate for in vivo efficacy evaluation in relevant disease models.
These application notes provide detailed protocols for preclinical in vivo studies designed to assess the anti-inflammatory and anti-cancer efficacy of this compound. The protocols are based on established and widely used animal models to ensure reproducibility and translational relevance.[7][8][9]
Potential Signaling Pathway Involvement
A key signaling pathway often implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory and anti-cancer agents exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling cascade, a potential target for this compound.
Protocol 1: Evaluation of Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This widely used model induces acute inflammation and is valuable for screening potential anti-inflammatory agents.[7][8]
Experimental Workflow
Materials and Methods
-
Test Compound: this compound
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Inducing Agent: 1% w/v Carrageenan solution in sterile saline.
-
Reference Drug: Indomethacin (10 mg/kg) or other suitable NSAID.
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in water, or as determined by solubility studies.
-
Equipment: Plethysmometer, syringes, needles.
Experimental Protocol
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[9]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III: Reference Drug (receives Indomethacin + carrageenan)
-
Group IV-VI: Test Compound (e.g., 10, 25, 50 mg/kg) + carrageenan
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value < 0.05 is considered statistically significant.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0 |
| Test Compound | 10 | 0.68 ± 0.06 | 20.0 |
| Test Compound | 25 | 0.51 ± 0.05 | 40.0 |
| Test Compound | 50 | 0.38 ± 0.04* | 55.3 |
| p < 0.05 compared to Carrageenan Control |
Protocol 2: Evaluation of Anti-Cancer Efficacy in a Xenograft Tumor Model
This protocol outlines an in vivo study to assess the anti-tumor activity of the test compound in immunodeficient mice bearing human tumor xenografts.[10][11]
Experimental Workflow
Materials and Methods
-
Test Compound: this compound
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, HCT116 - colon carcinoma).[4][10]
-
Reference Drug: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., Paclitaxel, Doxorubicin).
-
Vehicle: As determined by solubility and stability studies (e.g., DMSO/saline).
-
Equipment: Calipers, sterile syringes, needles, animal balance.
Experimental Protocol
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug
-
Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg)
-
-
Treatment: Administer the vehicle, reference drug, or test compound according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., i.p., p.o., i.v.).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Data Collection at Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Analyze differences in tumor volume and weight between groups using an appropriate statistical test, such as a repeated-measures ANOVA or a one-way ANOVA with a post-hoc test.
Data Presentation
Table 2: Effect of this compound on A549 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Mean ± SEM) | Mean Final Tumor Weight (g) (Mean ± SEM) | % TGI |
| Vehicle Control | - | 1850 ± 150 | 1.9 ± 0.2 | 0 |
| Paclitaxel | 10 | 650 ± 80 | 0.7 ± 0.1 | 67.6 |
| Test Compound | 25 | 1400 ± 120 | 1.5 ± 0.2 | 24.3 |
| Test Compound | 50 | 980 ± 95 | 1.0 ± 0.1 | 47.0 |
| Test Compound | 100 | 720 ± 85 | 0.8 ± 0.1* | 61.1 |
| p < 0.05 compared to Vehicle Control |
Table 3: Systemic Cytokine Levels Following In Vivo Efficacy Studies (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Anti-inflammatory Model | |||
| Naive Control | - | 25 ± 5 | 15 ± 4 |
| Carrageenan Control | - | 350 ± 40 | 280 ± 30 |
| Indomethacin | 10 | 150 ± 20 | 120 ± 15 |
| Test Compound | 50 | 180 ± 25 | 145 ± 18 |
| Anti-Cancer Model | |||
| Vehicle Control | - | 80 ± 10 | 95 ± 12 |
| Paclitaxel | 10 | 65 ± 8 | 70 ± 9 |
| Test Compound | 100 | 50 ± 7 | 60 ± 8 |
| p < 0.05 compared to respective Control Group |
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 11. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purity Assessment of Synthesized Isoindole-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for determining the purity of synthesized isoindole-1,3-diones, a critical step in drug discovery and development. The protocols outlined below are essential for ensuring the quality, safety, and efficacy of these compounds.
Introduction
Isoindole-1,3-diones, also known as phthalimides, are a class of compounds with significant biological and pharmaceutical importance.[1][2] Their derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3] Accurate assessment of their purity after synthesis is paramount to ensure that the observed biological effects are attributable to the target compound and not to impurities.[4]
This document details the application of various analytical techniques for the qualitative and quantitative purity assessment of isoindole-1,3-diones.
Analytical Methods Overview
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is recommended for the robust purity assessment of isoindole-1,3-diones.
A general workflow for the purity assessment of a synthesized isoindole-1,3-dione is illustrated below.
Chromatographic Methods
Chromatographic techniques are fundamental for separating the synthesized compound from impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.[5][6][7] A single spot for the product, with a distinct retention factor (Rf) from starting materials and by-products, suggests a higher degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing the purity of non-volatile and thermally labile compounds. It provides high-resolution separation, and the peak area of the main compound relative to the total peak area gives a quantitative measure of purity. A purity level of >95% is often required for compounds used in biological assays.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable isoindole-1,3-dione derivatives, GC-MS can be employed. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that confirms the molecular weight of the synthesized compound and can help in identifying impurities.[5]
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of the synthesized isoindole-1,3-dione.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shifts, integration, and coupling patterns are characteristic of the specific isoindole-1,3-dione structure.[5][8][9] Absolute quantitative ¹H NMR (qNMR) can be a primary method for purity determination, offering high accuracy and precision.[4]
-
¹³C NMR: Shows the different types of carbon atoms in the molecule, further confirming the structure.[5][10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For isoindole-1,3-diones, the key absorptions are the characteristic carbonyl (C=O) stretching bands of the imide group.[5][7][11]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.[5][11]
Thermal Analysis
Thermal analysis techniques can provide valuable information about the physical properties and purity of the compound.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the heat of fusion of the synthesized compound. A sharp melting peak at a specific temperature is indicative of high purity. Impurities can cause a broadening of the melting peak and a depression of the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It can be used to assess thermal stability and the presence of residual solvents or volatile impurities.
The following diagram illustrates the relationship between the analytical techniques and the information they provide for purity assessment.
Experimental Protocols
Protocol for Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of mobile phase will depend on the polarity of the specific isoindole-1,3-dione derivative.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for each spot. A single spot for the purified product indicates a good preliminary purity.
Protocol for High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically employed. The specific gradient will need to be optimized for the compound of interest.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and more scans are typically required compared to ¹H NMR.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure. The absence of significant impurity peaks indicates high purity.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, particularly the symmetric and asymmetric C=O stretching vibrations of the imide ring.
Protocol for Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound.
-
Analysis: Determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the synthesized compound.
Data Presentation
Quantitative data from the purity assessment should be summarized in a clear and concise manner.
Table 1: Chromatographic Purity Data
| Compound ID | HPLC Retention Time (min) | Purity (%) by HPLC (at 254 nm) |
| Example-01 | 15.2 | 98.5 |
| Example-02 | 12.8 | 99.1 |
Table 2: Spectroscopic and Physical Data
| Compound ID | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (ESI+) m/z [M+H]⁺ | Melting Point (°C) |
| Example-01 | 7.85 (m, 2H), 7.72 (m, 2H), 3.85 (t, J=7.2 Hz, 2H), ... | 1770 (C=O asym), 1710 (C=O sym), 1605 (C=C) | 250.1 | 150-152 |
| Example-02 | 7.90 (d, J=8.0 Hz, 2H), 7.65 (d, J=8.0 Hz, 2H), 4.10 (s, 2H), ... | 1765 (C=O asym), 1705 (C=O sym), 1595 (C=C) | 278.2 | 185-187 |
Note: The spectral data presented in Table 2 are hypothetical examples and should be replaced with actual experimental data. The characteristic ¹H NMR signals for the isoindoline-1,3-dione protons typically appear in the range of 6.45–8.48 δ ppm.[5] The IR spectra of these compounds display a characteristic band for the carbonyl group of the imide ring, generally ranging from 1699 to 1779 cm⁻¹.[5]
Conclusion
The purity assessment of synthesized isoindole-1,3-diones is a critical process that requires the application of multiple analytical techniques. A combination of chromatographic, spectroscopic, and thermal methods provides a comprehensive evaluation of the compound's purity and confirms its identity. The protocols and guidelines presented in these application notes are intended to assist researchers in establishing robust and reliable methods for the quality control of these important pharmaceutical building blocks.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. kohan.com.tw [kohan.com.tw]
Application Notes and Protocols: 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as N-phenacylphthalimide, is a synthetic compound belonging to the phthalimide class of molecules. The phthalimide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. The structural features of N-phenacylphthalimide, particularly the presence of the phenacyl group, suggest its potential as a modulator of enzymatic activity, making it a valuable candidate for use as a chemical probe in biological research and drug discovery.
Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. This document provides detailed application notes and experimental protocols for investigating the use of this compound as a chemical probe, with a focus on its potential as an enzyme inhibitor. While specific inhibitory data for this exact molecule is not extensively reported, the known activities of structurally related phthalimide derivatives strongly suggest its potential as an inhibitor of cyclooxygenase (COX) and acetylcholinesterase (AChE).
Application Notes
Hypothesized Mechanism of Action and Potential Biological Targets
Based on the established biological activities of various phthalimide derivatives, this compound is hypothesized to function as an enzyme inhibitor. The planar phthalimide ring system can engage in π-stacking interactions within the active sites of target enzymes, while the carbonyl groups can form hydrogen bonds. The phenacyl moiety offers additional opportunities for hydrophobic and aromatic interactions, potentially conferring specificity and potency.
Potential Enzyme Targets:
-
Cyclooxygenases (COX-1 and COX-2): Many N-substituted isoindoline-1,3-dione derivatives have been reported as potent and selective inhibitors of COX enzymes.[1] These enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation. As a chemical probe, N-phenacylphthalimide could be used to investigate the role of COX enzymes in various physiological and pathological processes.
-
Acetylcholinesterase (AChE): Several series of isoindoline-1,3-dione derivatives have demonstrated significant inhibitory activity against AChE, an enzyme that degrades the neurotransmitter acetylcholine.[2] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease. N-phenacylphthalimide could serve as a probe to explore the cholinergic pathways and for the development of new neurotherapeutics.
Data Presentation: Inhibitory Activity of Related Phthalimide Derivatives
| Compound Class | Target Enzyme | Representative IC50 (µM) |
| Isoindoline-1,3-dione Derivatives | COX-1 | >50 |
| COX-2 | 0.15 - 0.90 | |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | 0.9 - 19.5 |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | 0.91 |
Data is compiled from various sources for illustrative purposes and represents the activities of related, but not identical, compounds.
Experimental Protocols
The following are detailed protocols for determining the inhibitory potential of this compound against cyclooxygenase and acetylcholinesterase.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase component of COX activity.
Materials and Reagents:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (test compound)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
Prepare working solutions of heme, arachidonic acid, and the colorimetric substrate according to the manufacturer's instructions of the assay kit.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the following in the specified order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the test compound solution (or DMSO for the control)
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate followed by 20 µL of arachidonic acid solution to each well.
-
Shake the plate for a few seconds to ensure mixing.
-
Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Compound) / Rate of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound (test compound)
-
Known AChE inhibitor (e.g., Donepezil) as a positive control
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in the phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the phosphate buffer.
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water (prepare fresh).
-
-
Assay Protocol (96-well plate format):
-
In a 96-well plate, set up the following wells in triplicate:
-
Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL ATCI
-
Control (100% activity): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL DMSO
-
Test Sample: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL test compound solution
-
-
Pre-incubate the plate with buffer, AChE, DTNB, and the test compound/DMSO for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells. The final volume in each well should be 170 µL.
-
Immediately measure the increase in absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of Control - Rate of Test Compound) / Rate of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified COX signaling pathway and the potential point of inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
1. What is the general reaction for synthesizing this compound?
The synthesis is typically achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. Phthalimide, or its potassium salt, is N-alkylated using a phenacyl halide (e.g., phenacyl bromide or chloride). The nitrogen atom of the phthalimide acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide and displacing the halide to form the desired product.
2. What are the common starting materials and reagents?
The primary starting materials are phthalimide and a phenacyl halide, such as 2-bromo-1-phenylethan-1-one (phenacyl bromide). To facilitate the reaction, a base is typically required to deprotonate the phthalimide, making it a better nucleophile. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydride (NaH). Alternatively, commercially available potassium phthalimide can be used directly.
3. Which solvents are suitable for this synthesis?
Aprotic polar solvents are generally the best choice for this reaction.[1] Dimethylformamide (DMF) is a frequently used solvent.[1] Other options include acetonitrile, dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA).[1] Some studies have also explored the use of ionic liquids as a greener alternative.[2]
4. What are the expected yields for this synthesis?
Yields can vary significantly depending on the specific reaction conditions, including the choice of base, solvent, temperature, and reaction time. Reported yields for similar N-alkylation reactions of phthalimide range from moderate to excellent, with some protocols achieving yields as high as 92-98%.[3] Optimization of reaction conditions is crucial for maximizing the yield.
5. How is the final product typically purified?
The most common method for purifying this compound is recrystallization, often from ethanol.[4] If the product is obtained as an oil or if recrystallization does not yield a pure product, column chromatography using silica gel is a recommended alternative.[4] The progress of the purification can be monitored by thin-layer chromatography (TLC).[4]
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no yield is a common issue in the synthesis of this compound. Several factors could be contributing to this problem.
Potential Cause 1: Poor Reagent Quality
The quality of the starting materials is critical. Potassium phthalimide, for instance, can degrade over time if not stored properly.[5] Similarly, the phenacyl halide should be pure and free from degradation products.
Solution:
-
Use freshly purchased or recrystallized phthalimide and phenacyl halide.
-
If using potassium phthalimide, consider preparing it fresh by reacting phthalimide with potassium hydroxide.[6]
-
Ensure all reagents are stored in a dry environment, as moisture can interfere with the reaction.
Potential Cause 2: Inefficient Deprotonation of Phthalimide
For the reaction to proceed, the phthalimide nitrogen must be deprotonated to form a potent nucleophile. The choice of base and solvent plays a significant role in the efficiency of this step.
Solution:
-
Select an appropriate base and solvent combination. Stronger bases like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be very effective. However, more moderate bases like potassium carbonate in acetonitrile have also been used successfully.[4]
-
Ensure the base is sufficiently strong to deprotonate the phthalimide (pKa ≈ 8.3).[7]
-
Consider using commercially available potassium phthalimide to bypass the in-situ deprotonation step.
Potential Cause 3: Suboptimal Reaction Conditions
The reaction temperature and duration are key parameters that need to be optimized.
Solution:
-
Increase the reaction temperature. Many procedures call for heating the reaction mixture, often to reflux.[4]
-
Extend the reaction time. Monitor the reaction progress using TLC to determine the optimal duration. Some reactions may require several hours to reach completion.[4]
-
Microwave irradiation has been shown to accelerate this type of reaction and improve yields.[8]
Problem: Formation of Side Products
While the Gabriel synthesis is known for cleanly producing primary amines (in its two-step variation) and avoiding over-alkylation, side reactions can still occur, leading to a complex product mixture and reduced yield of the desired product.[6][7]
Potential Cause: Instability of Starting Materials or Product
The phenacyl halide can be susceptible to side reactions, especially under basic conditions.
Solution:
-
Maintain a controlled temperature throughout the reaction.
-
Add the phenacyl halide slowly to the reaction mixture containing the deprotonated phthalimide to minimize potential side reactions.
-
Work up the reaction promptly once it has reached completion as indicated by TLC.
Problem: Difficulty in Product Purification
The crude product may sometimes be an oil or may be difficult to crystallize, complicating the purification process.
Potential Cause: Residual Solvent or Impurities
The presence of residual high-boiling solvents like DMF or impurities can inhibit crystallization.
Solution:
-
Ensure the solvent is thoroughly removed under reduced pressure after the reaction work-up.[4]
-
If recrystallization is unsuccessful, employ column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[3]
-
Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble.
Data Presentation
Table 1: Comparison of Different Bases and Solvents for N-Alkylation Reactions
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | Reflux | 5 hours | Not specified for this specific product, but used as a general method.[4] | [4] |
| KOH | Ionic Liquid ([bmim]BF₄) | 20-80 °C | Not Specified | High | [2] |
| NaHCO₃ | Acetonitrile | Reflux | 24 hours | Good (for analogous systems) | [9] |
| Et₃N | CH₂Cl₂ | 25 °C | 24 hours | 98% (for an analogous reaction) | [3] |
Note: Yields are highly substrate-dependent and the table provides examples from similar N-alkylation reactions to guide optimization.
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Carbonate
This protocol is a general method adapted from the synthesis of similar N-substituted isoindole-1,3-diones.[4]
-
Preparation: In a round-bottom flask, dissolve phthalimide (1 equivalent) in acetonitrile.
-
Addition of Reagents: Add anhydrous potassium carbonate (1.1-1.2 equivalents) to the solution. Then, add 2-bromo-1-phenylethan-1-one (phenacyl bromide) (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 5-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This is a conceptual protocol based on literature that suggests microwave irradiation can improve yields and reduce reaction times for this type of synthesis.[8]
-
Preparation: In a microwave reaction vessel, combine phthalimide (1 equivalent), phenacyl bromide (1.1 equivalents), and a suitable base (e.g., K₂CO₃, 1.2 equivalents) in a polar solvent such as DMF.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.
-
Work-up: After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash with water.
-
Purification: Dry the crude product and purify by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: General experimental workflow for the synthesis.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 3. acgpubs.org [acgpubs.org]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity [mdpi.com]
Technical Support Center: Crystallization of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (also known as N-phenacylphthalimide).
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
An ideal solvent should dissolve the compound when hot but have low solubility when cold.[1] Based on available data for the target compound and its analogs, suitable solvents for recrystallization include ethanol, dioxane, and acetic acid.[2][3] The choice of solvent may depend on the impurities present. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is not crystallizing from solution. What steps can I take?
If crystals do not form, the solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a small seed crystal to the solution to initiate crystallization.
-
Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood or by gentle heating.
-
Cooling: Reduce the temperature of the solution by placing it in an ice bath or refrigerator. A slower cooling process generally yields better quality crystals.
Q3: The compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a crystalline solid. While the exact melting point can vary slightly, one source reports a melting point of 303 °C for the compound crystallized from dioxane.[3] A sharp melting point range is indicative of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Solution is not supersaturated. 2. Insufficient cooling time. 3. Lack of nucleation sites. | 1. Concentrate the solution by slow evaporation of the solvent. 2. Allow the solution to cool for a longer period, potentially at a lower temperature (e.g., in a refrigerator). 3. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly. 2. Use a solvent with a lower boiling point. 3. Consider using a solvent pair to adjust the solvent properties. |
| Poor Crystal Quality (small, needle-like, or powder) | 1. Crystallization occurred too quickly. 2. High level of impurities. | 1. Redissolve the crystals in fresh hot solvent and allow for slower cooling. 2. Consider a pre-purification step (e.g., column chromatography) before recrystallization. |
| Low Yield | 1. Too much solvent was used. 2. Premature filtration. 3. Crystals are too soluble in the cold solvent. | 1. Concentrate the mother liquor to recover more product. 2. Ensure crystallization is complete before filtering by allowing sufficient time at a low temperature. 3. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored Impurities in Crystals | 1. Impurities co-crystallized with the product. 2. Impurities adsorbed on the crystal surface. | 1. Try recrystallizing from a different solvent. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product). |
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Solvent | Qualitative Solubility | Reference |
| Ethanol | The crude product has been successfully crystallized from ethanol. | [2] |
| Dioxane | The compound has been successfully crystallized from dioxane. | [3] |
| Acetic Acid | A structurally similar compound, N-phenylphthalimide, is soluble in acetic acid, suggesting it may be a suitable solvent. | [1] |
| Water | N-substituted phthalimides generally have very low solubility in water. | [1] |
Experimental Protocols
Protocol: Recrystallization of this compound from Ethanol
This protocol is a general guideline and may require optimization for specific samples.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization process.
Caption: Relationship between common crystallization problems and their solutions.
References
Technical Support Center: Optimization of N-Alkylation of Phthalimide
Welcome to the technical support center for the N-alkylation of phthalimide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the N-alkylation of phthalimide?
The N-alkylation of phthalimide is the initial and crucial step in the Gabriel synthesis, a widely used method for the selective preparation of primary amines from primary alkyl halides.[1] This method is favored because it prevents the over-alkylation that can occur when using ammonia, which often leads to a mixture of primary, secondary, and tertiary amines.[1][2]
Q2: What is the underlying mechanism of the N-alkylation of phthalimide?
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen of the phthalimide, creating a highly nucleophilic phthalimide anion. The two adjacent carbonyl groups stabilize the resulting anion through resonance.[2]
-
Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile and attacks the primary alkyl halide in an SN2 reaction, displacing the halide and forming the N-alkylphthalimide.[2]
Q3: Why is a base necessary for this reaction?
A base is crucial to deprotonate the phthalimide.[2] The lone pair of electrons on the nitrogen atom of a neutral phthalimide molecule is delocalized, making it a poor nucleophile. By removing the proton, the base generates the phthalimide anion, which is a much stronger nucleophile and can readily participate in the SN2 reaction with the alkyl halide.[2][3]
Q4: Can I use secondary or tertiary alkyl halides in this reaction?
The Gabriel synthesis is generally not effective for secondary alkyl halides and fails with tertiary alkyl halides.[1] The reaction proceeds via an SN2 mechanism, where the bulky phthalimide nucleophile attacks the alkyl halide.[1] Significant steric hindrance around the electrophilic carbon in secondary and tertiary halides prevents this attack, leading to little or no product formation.[1][4]
Q5: How is the N-alkylphthalimide intermediate converted to the final primary amine?
The most common method is the Ing-Manske procedure, which uses hydrazine hydrate (NH₂NH₂) in refluxing ethanol to cleave the N-alkylphthalimide.[1][5] This method is often preferred because it occurs under milder, neutral conditions.[5] Other methods include acidic or basic hydrolysis, though these can sometimes result in lower yields.[6][7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Use of secondary or tertiary alkyl halides | The reaction works best with primary alkyl halides due to the SN2 mechanism.[1][2][4] Secondary and tertiary halides lead to elimination side reactions or no reaction at all due to steric hindrance.[1][2] |
| Presence of moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can hydrolyze the alkyl halide and lower the reaction rate.[4][8] |
| Suboptimal solvent | Dimethylformamide (DMF) is widely considered the best solvent.[1][6] Other suitable polar aprotic solvents include DMSO, HMPA, and acetonitrile.[1] Using a solvent generally allows for lower reaction temperatures and shorter reaction times.[1] |
| Inefficient base | Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used.[2][6] For in-situ formation of the phthalimide anion, anhydrous K₂CO₃ is a convenient option.[2] Cesium carbonate (Cs₂CO₃) can be highly efficient.[2][9] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature. Heating is often required, typically between 80-120 °C.[1][2] |
| Poor quality of potassium phthalimide | If using commercially available potassium phthalimide, ensure it is dry and has been stored properly. Poor quality or old reagents can lead to failed reactions.[10] Consider preparing it fresh from phthalimide and a base like potassium hydroxide.[11] |
Problem 2: Presence of Side Products
| Possible Cause | Suggested Solution |
| Elimination reactions | This is common with secondary alkyl halides or when using harsh basic conditions and high temperatures.[1] Use primary alkyl halides and avoid excessively high temperatures. |
| Hydrolysis of alkyl halide | Traces of water in the reaction mixture can lead to the formation of alcohols as by-products.[8] Ensure all reagents and solvents are anhydrous. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Contamination with unreacted phthalimide | If the initial alkylation is incomplete, the final product may be contaminated with phthalimide.[1] Optimize the alkylation step to ensure complete consumption of the potassium phthalimide by monitoring with TLC.[1] Chromatographic purification may be necessary.[1] |
| Difficulty in separating phthalhydrazide precipitate | In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes be challenging to separate completely.[1] Ensure complete precipitation by cooling the reaction mixture thoroughly before filtration. Washing the precipitate thoroughly with a suitable solvent like ethanol can aid in purification.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide in DMF
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[1]
-
Heat the reaction mixture to an appropriate temperature, typically between 80-100 °C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the alkyl halide), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Ing-Manske Procedure for the Cleavage of N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[1]
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture and filter to remove the solid phthalhydrazide.[1]
-
Wash the precipitate with ethanol.[1]
-
Concentrate the filtrate under reduced pressure. The residue, containing the primary amine, can be further purified by distillation or acid-base extraction.[1]
Data Presentation: Optimization of Reaction Conditions
Table 1: Recommended Solvents for N-Alkylation of Phthalimide
| Solvent | Remarks |
| Dimethylformamide (DMF) | Widely considered the best choice, allowing for lower reaction temperatures and shorter reaction times.[1][6] |
| Dimethyl sulfoxide (DMSO) | A suitable polar aprotic alternative.[1] |
| Acetonitrile (MeCN) | Another effective polar aprotic solvent.[1][4] |
| Hexamethylphosphoramide (HMPA) | A suitable polar aprotic solvent.[1] |
| Ionic Liquids | Can allow for milder reaction conditions (20-80 °C) and the solvent can be recycled.[12] |
Table 2: Common Bases for N-Alkylation of Phthalimide
| Base | Remarks |
| Potassium Hydroxide (KOH) | Often used to convert phthalimide into its more reactive potassium salt in situ.[4][6] |
| Potassium Carbonate (K₂CO₃) | A convenient and common choice for the in-situ formation of the phthalimide anion.[2] |
| Cesium Carbonate (Cs₂CO₃) | Can be highly efficient.[2][9] |
| Sodium Hydride (NaH) | A strong base that can be used for deprotonation.[11] |
Table 3: General Reaction Parameters
| Parameter | Recommended Range/Value | Remarks |
| Temperature | 70 - 120 °C | Elevated temperatures are often required.[2] Reactions in ionic liquids may proceed at lower temperatures.[2][12] |
| Alkyl Halide Reactivity | R-I > R-Br > R-Cl | For less reactive halides (e.g., chlorides), the addition of a catalytic amount of potassium iodide (KI) is recommended.[2] |
| Catalyst | KI, NaI, TBAB | Used to accelerate the reaction with less reactive halides.[2][6] |
Visualizations
Caption: Workflow for the N-alkylation of phthalimide and subsequent deprotection.
Caption: Troubleshooting flowchart for low yield in N-alkylation of phthalimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 7. Gabriel Phthalamide Reaction - JEE PDF Download [edurev.in]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in aqueous media. The following sections offer frequently asked questions and detailed troubleshooting strategies in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as N-phenacylphthalimide, is an organic compound. Its key properties are summarized below.[1]
| Property | Value |
| CAS Number | 1032-67-3[1] |
| Molecular Formula | C₁₆H₁₁NO₃[1] |
| Molecular Weight | 265.26 g/mol [1] |
Q2: Why is this compound poorly soluble in aqueous media?
A2: The molecule possesses a largely hydrophobic structure due to the presence of two aromatic rings (a phenyl group and the phthalimide isoindole core). This nonpolar character limits its ability to form favorable interactions (like hydrogen bonds) with polar water molecules, leading to poor aqueous solubility. Many new chemical entities are lipophilic or poorly water-soluble, which presents a significant challenge in formulation development.[2][3]
Q3: What are the primary strategies for enhancing the aqueous solubility of a compound like this?
A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[4][5][6][7] These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent.[6][7]
-
pH Adjustment: Modifying the pH of the medium to ionize the compound, if it has acidic or basic functional groups.[4][7]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host.[8][9][10]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier matrix.[4][11][12]
-
Particle Size Reduction (Nanosuspensions): Increasing the surface area by reducing the particle size to the nanometer range.[3][4][13][14]
-
Use of Surfactants: Forming micelles that encapsulate the drug, a process known as micellar solubilization.[5][6]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide provides a logical workflow for systematically addressing solubility issues.
Caption: A troubleshooting workflow for enhancing compound solubility.
Strategy 1: Co-solvency
Q: How can I use a co-solvent to dissolve my compound?
A: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[7] By adding a water-miscible organic solvent to your aqueous buffer, you can reduce the overall polarity of the solvent system, making it more favorable for your hydrophobic compound.
Q: Which co-solvents are commonly used?
A: The choice of co-solvent depends on the downstream application. For in vitro biological assays, less toxic solvents are preferred.
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Common for preparing stock solutions. Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% (v/v) | Widely used, but can affect protein structure and cell viability.[7] |
| Propylene Glycol (PG) | 5-20% (v/v) | A low-toxicity co-solvent often used in parenteral formulations.[7] |
| Polyethylene Glycol (PEG 400) | 10-30% (v/v) | Low toxicity and effective for many nonpolar compounds. |
-
Prepare a Concentrated Stock Solution: Dissolve a known weight of this compound in 100% of a suitable organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required.
-
Prepare Buffer with Co-solvent: Prepare your final aqueous buffer (e.g., PBS) containing the desired percentage of the co-solvent. For example, to make a 10% ethanol solution, add 10 mL of ethanol to 90 mL of PBS.
-
Dilute the Stock: Add a small aliquot of the concentrated stock solution to the buffer/co-solvent mixture while vortexing to ensure rapid mixing and prevent precipitation.
-
Observe and Quantify: Visually inspect for any precipitation. For quantitative analysis, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Strategy 2: Complexation with Cyclodextrins
Q: What are cyclodextrins and how do they improve solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][10] They can encapsulate poorly water-soluble "guest" molecules within their cavity, forming an "inclusion complex."[8][9] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media, thereby increasing the apparent solubility of the guest molecule.[8][10]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Q: Which cyclodextrin should I use?
A: The choice depends on the size and shape of the guest molecule. Chemically modified CDs are often used to overcome the low aqueous solubility of natural β-cyclodextrin.[15]
| Cyclodextrin Type | Abbreviation | Key Features |
| Beta-Cyclodextrin | β-CD | Natural CD, but has low water solubility.[15] |
| Hydroxypropyl-β-CD | HP-β-CD | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[15] |
| Sulfobutylether-β-CD | SBE-β-CD | High aqueous solubility and can form strong complexes with cationic drugs. |
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ethanol.
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (e.g., 1:1, 1:2). Weigh out the corresponding amounts of the drug and HP-β-CD.
-
Kneading: Place the powders in a mortar. Add a small amount of a water/ethanol (1:1 v/v) mixture to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly for 45-60 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Disperse the prepared powder in the aqueous buffer of choice. Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to achieve equilibrium.
-
Analysis: Filter the solution through a 0.22 µm syringe filter and analyze the filtrate by HPLC-UV to determine the drug concentration.
Strategy 3: Solid Dispersion
Q: What is a solid dispersion?
A: A solid dispersion refers to a system where a poorly water-soluble drug (the guest) is dispersed within a highly water-soluble solid carrier or matrix (the host).[11] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[16] This increased surface area and improved wettability lead to a significant enhancement in dissolution rate and solubility.[4][16][17]
Q: What are common carriers for solid dispersions?
A: A variety of hydrophilic polymers are used as carriers.
| Carrier | Abbreviation | Type | Method of Preparation |
| Polyethylene Glycol | PEG (e.g., 4000, 6000) | Crystalline | Fusion (Melting), Solvent Evaporation |
| Polyvinylpyrrolidone | PVP (e.g., K30) | Amorphous | Solvent Evaporation, Hot Melt Extrusion |
| Hydroxypropyl Methylcellulose | HPMC | Amorphous | Solvent Evaporation, Spray Drying |
-
Materials: this compound, a water-soluble carrier (e.g., PVP K30), a volatile organic solvent (e.g., ethanol or dichloromethane).
-
Dissolution: Weigh the drug and carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components completely in the selected organic solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.
-
Characterization & Testing:
-
Solubility Study: Perform a solubility test as described in the cyclodextrin protocol.
-
Solid-State Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
-
Strategy 4: Nanosuspensions
Q: When should I consider a nanosuspension?
A: Nanosuspension technology is particularly useful for compounds that are poorly soluble in both aqueous and organic/lipid media.[3][13] It is a promising approach for enhancing the dissolution rate and bioavailability of hydrophobic drugs.[3][14] A nanosuspension consists of pure, sub-micron sized drug particles stabilized by surfactants or polymers.[3] The significant reduction in particle size increases the surface area, which, according to the Noyes-Whitney equation, leads to a higher dissolution velocity.[13][14]
Caption: Workflow for the bottom-up (precipitation) method of nanosuspension preparation.
-
Materials: this compound, a water-miscible organic solvent (e.g., acetone, ethanol), a stabilizer (e.g., Poloxamer 188, PVP), deionized water.
-
Organic Phase: Prepare a solution of the drug in the organic solvent.
-
Aqueous Phase: Prepare an aqueous solution containing the stabilizer.
-
Precipitation: Under high-speed homogenization or stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension, typically by stirring at room temperature or using a rotary evaporator.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential. The zeta potential is an indicator of the suspension's stability.
-
Dissolution Study: Perform an in vitro dissolution test to compare the dissolution rate of the nanosuspension to the unprocessed drug powder.
-
References
- 1. appchemical.com [appchemical.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jddtonline.info [jddtonline.info]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ajptonline.com [ajptonline.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. japer.in [japer.in]
side reactions in the synthesis of phenacylphthalimides and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenacylphthalimides. Our goal is to help you overcome common challenges, prevent side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing phenacylphthalimides?
The most common method for synthesizing phenacylphthalimides is a variation of the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a phenacyl halide (e.g., phenacyl bromide or phenacyl chloride). The reaction proceeds via an SN2 mechanism where the phthalimide anion acts as a nucleophile, displacing the halide from the phenacyl halide.[1][2][3][4]
Q2: What are the most common side reactions observed during the synthesis of phenacylphthalimides?
The primary and most problematic side reaction is the Favorskii rearrangement of the phenacyl halide starting material.[5][6] This reaction is base-mediated and can compete with the desired SN2 substitution. Other potential side reactions include:
-
Enolate-driven self-condensation of the phenacyl halide.
-
Hydrolysis of the phthalimide ring if water is present, especially under harsh basic or acidic conditions during workup.[2]
Q3: How can I prevent the Favorskii rearrangement?
The key to preventing the Favorskii rearrangement is to control the basicity of the reaction medium and the choice of solvent.
-
Choice of Base: While the Gabriel synthesis traditionally uses potassium phthalimide, which is prepared from phthalimide and a base like potassium hydroxide (KOH), the presence of excess strong base can promote the Favorskii rearrangement. Using pre-formed, purified potassium phthalimide is recommended. If preparing it in situ, using a weaker base like potassium carbonate (K₂CO₃) can be advantageous.[1]
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the phthalimide salt, leaving the anion more nucleophilic.[1][7] These solvents can accelerate the desired Gabriel synthesis, potentially outcompeting the Favorskii rearrangement.
-
Temperature Control: Running the reaction at the lowest temperature necessary for the SN2 reaction to proceed can help minimize side reactions.
Q4: My reaction is not proceeding, or the yield is very low. What are the possible causes?
Low or no yield can be attributed to several factors:
-
Poor quality of reagents: Ensure that the phenacyl halide is pure and the potassium phthalimide is dry and not degraded. One of the most common issues is the use of old or improperly stored potassium phthalimide.
-
Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inappropriate solvent: The choice of solvent is critical. Aprotic polar solvents like DMF are generally effective.[1][7]
-
Steric hindrance: While phenacyl halides are primary halides, bulky substituents on the aromatic ring could potentially slow down the SN2 reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Inactive potassium phthalimide. 2. Phenacyl halide has degraded. 3. Inappropriate solvent. 4. Insufficient temperature or reaction time. | 1. Use freshly prepared or commercially sourced, dry potassium phthalimide. 2. Check the purity of the phenacyl halide by melting point or spectroscopy. 3. Switch to a polar aprotic solvent such as DMF or DMSO.[1] 4. Monitor the reaction by TLC and adjust the temperature and time accordingly. Consider microwave-assisted synthesis for faster reaction times. |
| Presence of significant byproducts | 1. Favorskii rearrangement: Formation of phenylacetic acid derivatives after workup. 2. Elimination reaction: Although less common for primary halides, it can occur with hindered substrates or very strong bases. | 1. Use a weaker base (e.g., K₂CO₃ instead of KOH) or pre-formed potassium phthalimide.[1] Keep the temperature as low as possible. 2. Ensure a non-nucleophilic base is used if preparing potassium phthalimide in situ. |
| Product is difficult to purify | 1. Presence of unreacted phthalimide. 2. Formation of the Favorskii rearrangement product. 3. Phthalic acid from hydrolysis of phthalimide. | 1. Unreacted phthalimide can often be removed by recrystallization. 2. Chromatographic separation may be necessary. Optimizing the reaction to prevent its formation is the best strategy. 3. Wash the crude product with a weak base solution (e.g., sodium bicarbonate) to remove acidic impurities. |
| Inconsistent yields | 1. Moisture in the reaction. 2. Variability in reagent quality. 3. Inconsistent temperature control. | 1. Use anhydrous solvents and dry glassware. 2. Use reagents from a reliable source and check their purity before use. 3. Use a temperature-controlled heating mantle or oil bath. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Phthalimide
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | K₂CO₃ | DMF | 190 | 3 | 72-79 | Organic Syntheses, Coll. Vol. 2, p.83 (1943) |
| Various | K₂CO₃/TBAB | DMF (Microwave) | - | 0.05-0.13 | 80-92 | Der Pharma Chemica, 2012, 4(1):15-22 |
| Various | - | Ionic Liquid | 90 | 0.75 | 93 | ResearchGate Article |
Note: Specific data for phenacylphthalimide under varied systematic conditions is sparse in readily available literature. The above table provides a general comparison for similar Gabriel syntheses.
Experimental Protocols
Protocol 1: Synthesis of N-Phenacylphthalimide via Gabriel Synthesis
This protocol is a generalized procedure based on the principles of the Gabriel synthesis, adapted for phenacyl halides.
Materials:
-
Potassium phthalimide
-
Phenacyl bromide (or chloride)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add phenacyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture with stirring. The optimal temperature is typically between 60-100 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude N-phenacylphthalimide.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-phenacylphthalimide.
-
Dry the purified product under vacuum.
Characterization Data for N-Phenacylphthalimide:
-
Appearance: White to off-white solid.
-
FTIR (cm⁻¹): Characteristic peaks for the phthalimide carbonyls (~1770 and ~1715 cm⁻¹) and the phenacyl carbonyl (~1690 cm⁻¹).
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons of the phthaloyl and phenyl groups, and a characteristic singlet for the methylene protons (-CH₂-) adjacent to the nitrogen and carbonyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of N-phenacylphthalimide (C₁₆H₁₁NO₃, Exact Mass: 265.07 g/mol ).[6]
Visualizations
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
enhancing the stability of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione for in vitro assays
Welcome to the technical support center for researchers utilizing 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. Why is this happening and how can I fix it?
A1: This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many phthalimide derivatives, is hydrophobic and has limited solubility in aqueous solutions.[1] The abrupt shift from a soluble organic solvent (DMSO) to the aqueous environment of your media causes the compound to crash out of solution.[2]
To prevent this, you can try the following strategies:
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Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your medium.[2]
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Slow Addition & Agitation: Add the stock solution dropwise into the cell culture medium while gently vortexing or swirling to facilitate rapid dispersion.[2]
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Pre-warmed Medium: Using media pre-warmed to 37°C can sometimes improve the solubility of the compound.[2]
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Lower Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium.[3] Consider testing a lower concentration range.
Q2: What is the primary chemical stability concern for this compound in an aqueous buffer?
A2: The primary stability concern is the hydrolysis of the imide ring in the phthalimide structure. This reaction is catalyzed by both acidic and, more significantly, basic conditions, leading to the opening of the ring and degradation of the parent compound. This can result in a loss of compound potency over the duration of an experiment. It is crucial to assess the compound's stability in your specific assay buffer and pH.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this one.[2][3] It is critical to use anhydrous, high-purity DMSO to prevent premature degradation of the compound in the stock solution.[2]
Q4: Are there any additives or formulation strategies that can enhance stability and solubility in my assay?
A4: Yes, several strategies can be employed, but they must be validated to ensure they do not interfere with the assay itself:
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pH Control: Since the compound is susceptible to hydrolysis, maintaining the pH of your medium with a robust buffer system is critical. Test the compound's stability at the specific pH of your experiment.[3]
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Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, can increase solubility.[1] However, the concentration must be low enough to avoid cellular toxicity.[2]
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Excipients: Excipients like cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2]
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Serum Albumin: Albumin, often present in fetal bovine serum (FBS), can bind to, sequester, and stabilize small molecules in cell culture.[4] If using serum-free media, the absence of albumin could contribute to lower stability and solubility.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Assay Results | 1. Compound Precipitation: The actual concentration of the soluble compound is variable and lower than intended.[3] 2. Compound Degradation: The compound is breaking down during the assay incubation period. | 1. Visually inspect wells for precipitation under a microscope. 2. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium (see Protocol 2). 3. Perform a stability study in your assay medium at the intended temperature and duration (see Protocol 1). 4. Always prepare fresh dilutions for each experiment from a frozen DMSO stock.[2] |
| Visible Cloudiness or Precipitate in Assay Wells | 1. Solubility Limit Exceeded: The final concentration is too high for the aqueous medium.[3] 2. Improper Dilution: The compound was not dispersed quickly enough during dilution from the stock. 3. Interaction with Media Components: The compound may interact with salts or proteins in the medium, leading to insoluble complexes.[3] | 1. Decrease the final working concentration of the compound. 2. Optimize the dilution procedure: use slow, dropwise addition with constant gentle mixing.[2] 3. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[3] |
| Loss of Compound Activity in Long-Term Incubations (>24h) | 1. Chemical Degradation: The compound is likely undergoing hydrolysis in the aqueous culture medium. 2. Metabolism by Cells: If using live cells, they may be metabolizing the compound. | 1. Confirm chemical stability using an HPLC or LC-MS-based assay (see Protocol 1). 2. Consider shortening the assay incubation time. 3. If long incubation is necessary, consider replenishing the compound with fresh medium at intermediate time points. |
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Recommended Use | Purity | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary stock solution | Anhydrous, ≥99.9% | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[3] |
| Acetone | Alternative solvent | High purity | May be more volatile than DMSO. Phthalimides show good solubility.[1] |
| Ethyl Acetate | Alternative solvent | High purity | Phthalimides show good solubility.[1] Check for compatibility with plasticware. |
Table 2: Representative Stability of this compound under Forced Degradation Conditions
| Condition | Incubation Time | Temperature | % Parent Compound Remaining (Hypothetical) | Primary Degradation Pathway |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | ~85% | Slow Imide Hydrolysis |
| pH 7.4 Buffer (Physiological) | 24 hours | 37°C | ~95% | Very Slow Imide Hydrolysis |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 60°C | <10% | Rapid Imide Hydrolysis |
| 3% H₂O₂ (Oxidation) | 12 hours | Room Temp | >98% | Negligible |
| Dry Heat | 48 hours | 80°C | >99% | Negligible |
| Note: This table presents hypothetical data based on the known chemistry of phthalimides. Actual stability should be determined experimentally using the protocols below. |
Experimental Protocols
Protocol 1: Aqueous Stability Assessment by LC-MS
This protocol determines the chemical stability of the compound in a specific aqueous buffer over time.[5]
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare your target aqueous buffer (e.g., cell culture medium, PBS pH 7.4).
-
Incubation: Add the DMSO stock to the pre-warmed (37°C) aqueous buffer to achieve a final concentration well below the solubility limit (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.5%).
-
Time Points: Aliquot the solution into several vials. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol to precipitate proteins and stop degradation.[5]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitates.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[5][6] The concentration at T=0 is considered 100%.
Protocol 2: Kinetic Solubility Assay in Assay Buffer
This protocol determines the maximum concentration at which the compound remains soluble in the assay buffer.[2]
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Stock Solution: Prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO.
-
Plate Preparation: In a 96-well plate, add your assay buffer to each well.
-
Serial Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to the first well to achieve a high starting concentration (e.g., 200 µM) and mix well. Perform a serial 2-fold dilution down the plate using your assay buffer.
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Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2-4 hours) to allow for equilibrium.
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Measurement: Visually inspect the plate for signs of precipitation.[2] For a quantitative measurement, you can use a nephelometer to measure turbidity or analyze the concentration in the supernatant of centrifuged samples by LC-MS. The highest concentration well that shows no precipitate is the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for addressing compound stability and solubility issues.
Caption: Primary degradation pathway via hydrolysis of the imide ring.
References
Technical Support Center: Purification of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a common intermediate in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: The synthesis of this compound, often carried out via a Gabriel synthesis with potassium phthalimide and 2-bromoacetophenone (phenacyl bromide), can lead to several impurities:
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Unreacted Starting Materials: Potassium phthalimide and phenacyl bromide.
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Hydrolysis Products: Phthalic acid or phthalamic acid derivatives if the reaction is exposed to moisture or basic/acidic conditions for extended periods.
-
Side-Products: Small amounts of other alkylated species if impurities are present in the starting materials.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline solid. A sharp melting point is a good indicator of purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. Use silica gel 60 F254 plates. A common mobile phase is a mixture of hexane and ethyl acetate. The desired product is less polar than phthalimide but more polar than phenacyl bromide. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Q4: Which purification technique is most suitable for my crude product?
A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities and for larger scale purifications.
-
Column Chromatography is effective for separating the product from impurities with different polarities, especially when the impurities are present in significant amounts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize during recrystallization. | The solution is not saturated, or the wrong solvent is being used. | - Reduce the amount of solvent by careful evaporation. - Cool the solution in an ice bath or even a freezer. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Try a different recrystallization solvent (see table below). |
| An oil forms instead of crystals during recrystallization. | The melting point of the solute is lower than the boiling point of the solvent, or impurities are depressing the melting point. | - Use a lower-boiling point solvent. - Try a solvent pair for recrystallization (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until turbidity persists). - Purify the crude product by column chromatography first to remove the bulk of the impurities. |
| The purified product is still colored (e.g., yellow). | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it hot (use a fluted filter paper to prevent premature crystallization). - Perform column chromatography to separate the colored impurities. |
| Poor separation during column chromatography. | The solvent system is not optimal. | - Adjust the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate to increase the polarity. - Ensure the column is packed properly to avoid channeling. - Do not overload the column with crude product. |
| Multiple spots on TLC after purification. | The purification was incomplete. | - If using recrystallization, a second recrystallization may be necessary. - If using column chromatography, ensure careful collection of fractions and combine only the pure fractions as determined by TLC. |
Data Presentation: Recrystallization Solvents
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Rationale for Use | Notes |
| Dioxane | Has been reported for the crystallization of this specific compound.[1] | Dioxane is a relatively high-boiling point solvent and should be handled with care due to its potential health hazards. |
| Ethanol | A common and effective solvent for recrystallizing N-substituted phthalimides. | A good starting point for solvent screening. |
| Ethyl Acetate | Another commonly used solvent for similar compounds. | Can be used alone or in combination with a non-polar solvent like hexane. |
| Acetic Acid | Effective for recrystallizing phthalimide derivatives. | The product will need to be thoroughly washed to remove residual acid. |
| Toluene | Can be effective, especially for removing more polar impurities. | Higher boiling point, which can sometimes lead to oiling out if the product's melting point is low. |
Experimental Protocols
Protocol 1: Recrystallization from Dioxane
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dioxane to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold dioxane or a non-polar solvent like hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the lower polarity mixture.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Visualization
Purification Workflow
References
addressing inconsistencies in biological assay results with isoindole-1,3-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindole-1,3-dione derivatives. Our goal is to help you address common inconsistencies in biological assay results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent results in cell viability assays (e.g., MTT, MTS) with isoindole-1,3-dione compounds?
A1: Inconsistent results in cell viability assays often stem from two main sources: biological factors and technical factors. Biological factors include the specific cell line, its passage number, and cell seeding density.[1] Technical issues can range from pipetting errors and the "edge effect" in multi-well plates to problems with the test compound itself, such as poor solubility or degradation.[1][2] Isoindole-1,3-diones, due to their often hydrophobic nature, can be particularly prone to solubility issues.[3]
Q2: My isoindole-1,3-dione derivative has low aqueous solubility. How can I improve its performance in cell-based assays?
A2: Poor aqueous solubility is a common challenge. We recommend preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3] When preparing working solutions, dilute the stock in your assay buffer or cell culture medium with vigorous vortexing. It's crucial to visually inspect for any precipitation.[3] To further enhance solubility, you can consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20, but its effect on the assay system should be validated in a control experiment.[3]
Q3: I am observing high background noise in my luminescence-based assays. What are the likely causes and solutions?
A3: High background in luminescence assays can be caused by several factors, including autofluorescence from media components like phenol red, or interference from the test compound itself.[4] Using opaque, white-walled microplates is recommended to maximize the luminescent signal and prevent crosstalk between wells.[4] It is also advisable to switch to phenol red-free media during the assay readout.[4] Additionally, running a "no-cell" control can help identify background contributions from the media and reagents.[4]
Q4: How can I ensure the stability of my isoindole-1,3-dione compound during an experiment?
A4: The stability of your compound can be affected by factors like pH, light, and temperature.[5] Always prepare fresh dilutions from a frozen stock solution immediately before each experiment to minimize degradation.[3][5] For long-term storage, keep stock solutions at -20°C or -80°C in small, single-use aliquots and protect them from light.[3][5]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
This guide addresses common issues leading to high variability in cell viability assays such as MTT, MTS, or CellTiter-Glo when screening isoindole-1,3-dione derivatives.
| Potential Cause | Recommended Solution | Expected Outcome |
| Compound Precipitation | Visually inspect for precipitate in the well. Test the solubility of the compound in your specific medium. Consider a lower concentration range or the use of a solubilizing agent (with appropriate controls).[2] | More accurate and reproducible dose-response curves. |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during seeding by gently swirling. Use reverse pipetting for viscous suspensions.[1] | Reduced well-to-well variability in the assay signal. |
| "Edge Effect" | Fill the peripheral wells of the microplate with sterile PBS or media without cells and exclude them from experimental data analysis.[1] | Minimized evaporation from experimental wells, leading to more consistent results across the plate. |
| Pipetting Errors | Regularly calibrate pipettes. Use a consistent pipetting technique, including consistent speed and immersion depth.[1] | Increased accuracy and precision in dispensing cells, media, and reagents. |
| Compound Interference | For colorimetric assays like MTT, run a cell-free control with the compound and assay reagent to check for direct reduction of the tetrazolium salt.[2] For luminescence assays, check for compound autofluorescence. | Correction for false-positive or false-negative results. |
Guide 2: High Background in Cereblon (CRBN) Binding Assays
This guide focuses on troubleshooting high background signals in CRBN binding assays, which are crucial for characterizing isoindole-1,3-dione-based PROTACs and molecular glues.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-Specific Antibody Binding | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash and antibody dilution buffers.[4] | Reduced background signal and an improved signal-to-noise ratio. |
| Compound Autofluorescence | Run a control plate with the isoindole-1,3-dione compound in the assay buffer without the fluorescent probe/substrate.[4] | Identification of compound-specific fluorescence, allowing for background subtraction or selection of an alternative assay format. |
| Contaminated Reagents | Prepare fresh buffers and reagents using high-purity solvents. Filter-sterilize all buffers to remove particulate matter that can scatter light.[4] | A cleaner baseline signal and more reliable data. |
| Suboptimal Plate Reader Settings | Optimize the read time (integration time). For fluorescence assays, ensure the correct filters are being used.[4] | Enhanced detection of the specific signal over the background. |
| Plate Autofluorescence | Use low-autofluorescence black plates for fluorescence-based assays to minimize background from the plate itself.[6] | Reduced contribution of the plate to the overall background signal. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7]
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Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8][9]
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Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione compound and a vehicle control (e.g., DMSO).[7] Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.[7]
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Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[7]
Protocol 2: In Vitro Ubiquitination Assay
This assay is used to determine if a specific E3 ligase, recruited by an isoindole-1,3-dione-based PROTAC, can ubiquitinate a target protein.
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Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP): E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRL4-CRBN), the target protein, ubiquitin, and the isoindole-1,3-dione compound.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[10]
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Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[10]
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Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
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Detection: Probe the membrane with a primary antibody specific to the target protein to visualize a ladder of higher molecular weight species, which indicates ubiquitination. Also, probe for a loading control.[8]
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Analysis: Quantify the band intensities using densitometry software.[8]
Visualizations
Caption: Signaling pathway of isoindole-1,3-dione-mediated protein degradation.
Caption: General experimental workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Low Product Yield
Q: We are experiencing significantly lower than expected yields of this compound during scale-up. What are the potential causes and how can we mitigate them?
A: Low yields in the synthesis of N-substituted phthalimides are a common challenge, particularly during scale-up. Several factors can contribute to this issue:
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Incomplete Reaction: The reaction may not have reached completion. On a larger scale, heat and mass transfer limitations can lead to non-uniform reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradual increases in reaction time or temperature may be necessary at a larger scale to ensure complete conversion.
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Improve Mixing: Inadequate agitation can result in localized areas of low reactant concentration. Ensure the stirring is efficient for the vessel size and reaction mass viscosity.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The most common byproduct in this synthesis is the phthalanilic acid intermediate, resulting from incomplete cyclization.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can promote the hydrolysis of the phthalic anhydride starting material and the intermediate, leading to the formation of phthalic acid and the phthalanilic acid intermediate. Use dry solvents and reagents.
-
Effective Dehydration: The final step of the reaction is a dehydration to form the imide ring. On a larger scale, removal of water can be less efficient. The use of a Dean-Stark apparatus or a solvent that forms an azeotrope with water can be beneficial.
-
-
-
Suboptimal Starting Materials: The purity of the starting materials, potassium phthalimide and 2-bromoacetophenone (phenacyl bromide), is crucial.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the potassium phthalimide is dry and the 2-bromoacetophenone has not degraded. Impurities in the alkylating agent can lead to unwanted side reactions.
-
-
-
Product Loss During Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.
-
Troubleshooting Steps:
-
Optimize Washing Steps: While washing the crude product is necessary to remove unreacted starting materials and byproducts, excessive washing or the use of a solvent in which the product has moderate solubility can lead to yield loss.
-
Optimize Recrystallization: Carefully select the recrystallization solvent to ensure high recovery of the pure product. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
-
Issue 2: Product Purity Concerns
Q: Our final product is off-white or shows impurities in the NMR spectrum. How can we improve the purity of this compound?
A: Impurities are a common issue in organic synthesis. Here’s how to address them:
-
Identify the Impurity: If possible, identify the structure of the major impurities. Common impurities include unreacted starting materials and the phthalanilic acid intermediate.
-
Troubleshooting Steps:
-
NMR Analysis: The presence of a carboxylic acid proton signal in the 1H NMR spectrum could indicate the phthalanilic acid intermediate. Signals corresponding to potassium phthalimide or 2-bromoacetophenone may also be present.
-
-
-
Improve Purification Protocol:
-
Washing: Washing the crude product with a dilute base solution (e.g., 10% aqueous potassium carbonate) can help remove acidic impurities like phthalic acid and the phthalanilic acid intermediate.[1] This should be followed by washing with water to remove the base.
-
Recrystallization: This is a highly effective method for purifying the final product.
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Solvent Selection: Common solvents for recrystallizing N-substituted phthalimides include glacial acetic acid or ethanol.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product. Dioxane has also been reported as a crystallization solvent for this specific compound.[2]
-
-
Issue 3: Reaction Control and Exothermicity
Q: The reaction appears to be highly exothermic, leading to difficulties in temperature control at a larger scale. How can we manage this?
A: The N-alkylation of phthalimide is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Instead of adding the reagents all at once, add the 2-bromoacetophenone solution to the potassium phthalimide suspension portion-wise or via a dropping funnel. This allows for better control over the reaction rate and heat generation.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Solvent Choice: A higher-boiling point solvent can help to better manage the reaction temperature. However, the solvent must be compatible with the reaction chemistry.
-
Dilution: Running the reaction at a lower concentration can also help to manage the exotherm, although this may increase the reaction time and reduce vessel occupancy.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an α-haloketone. In this case, potassium phthalimide is reacted with 2-bromoacetophenone (phenacyl bromide).
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).[3][4] The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the desired reaction time. Microwave irradiation has also been used to accelerate the reaction.[2]
Q3: Are there alternative synthetic methods?
A3: While the Gabriel synthesis is the most direct route, other methods for synthesizing N-substituted phthalimides exist, such as the condensation of phthalic anhydride with the corresponding amine. However, for this specific molecule, the amine precursor (2-aminoacetophenone) can be unstable.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material (2-bromoacetophenone) should disappear and a new spot for the product should appear. HPLC can also be used for more quantitative monitoring.
Q5: What are some key safety considerations for this synthesis?
A5: 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is essential, especially on a larger scale.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Substituted Phthalimide Synthesis
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phthalimide, Phenacyl bromide | - | - | Microwave | - | - | [2] |
| Potassium Phthalimide, Alkyl Halide | - | DMF | 80-100 | - | - | [4] |
| Phthalic Anhydride, Aniline | None | None | 140-145 | 50 min | ~97 | [1] |
| Phthalic Anhydride, Aniline | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 5-10 h | - | [1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is a general procedure based on the Gabriel synthesis and should be optimized for specific laboratory conditions and scale.
Materials:
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Potassium phthalimide
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2-Bromoacetophenone (Phenacyl bromide)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Ethanol (for recrystallization)
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10% Aqueous potassium carbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium phthalimide (1.0 equivalent) and anhydrous DMF.
-
Begin stirring the suspension.
-
In a separate beaker, dissolve 2-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the 2-bromoacetophenone solution to the stirred potassium phthalimide suspension at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the 2-bromoacetophenone spot on TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with water.
-
To remove acidic impurities, wash the solid with a 10% aqueous potassium carbonate solution, followed by another wash with water.[1]
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or dioxane.[2]
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
References
minimizing impurities in the synthesis of isoindoline-1,3-dione derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in the synthesis of isoindoline-1,3-dione derivatives.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of isoindoline-1,3-dione derivatives. This guide addresses specific issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction between phthalic anhydride and the amine may not have gone to completion.[1] 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion.[2] 3. Steric hindrance: Bulky primary amines may react slower.[3] 4. Improper work-up: Product loss during extraction and purification steps.[4] | 1. Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or increase the temperature if necessary.[5] 2. Optimize conditions: Use a high-boiling point solvent like glacial acetic acid and reflux for an adequate duration (e.g., 4-5 hours).[6][7] For the Gabriel synthesis, polar aprotic solvents like DMF or DMSO are effective.[8] 3. Adjust for sterically hindered amines: Use higher temperatures and longer reaction times. Consider using a catalyst like Montmorillonite-KSF.[5] 4. Efficient work-up: After cooling, pour the reaction mixture into cold water to precipitate the product. Wash the crude product with a dilute base (e.g., 10% sodium carbonate solution) to remove acidic impurities, followed by water.[4] |
| Product Contaminated with Starting Materials | 1. Incorrect stoichiometry: An excess of either phthalic anhydride or the amine will remain unreacted. 2. Low reactivity of the amine: The amine may not be nucleophilic enough to react completely under the chosen conditions. | 1. Use appropriate stoichiometry: A 1:1 molar ratio of phthalic anhydride to amine is typically used. A slight excess of the amine can sometimes help drive the reaction to completion.[1] 2. Enhance reactivity: For less reactive amines, consider using a catalyst or more forcing reaction conditions (higher temperature, longer time). |
| Presence of Phthalamic Acid Impurity | Incomplete cyclization: The intermediate phthalamic acid has not fully converted to the isoindoline-1,3-dione. This can be due to insufficient heating or reaction time.[1] | Promote cyclization: Ensure the reaction is heated at a sufficiently high temperature (e.g., reflux in glacial acetic acid) for an adequate amount of time to drive the dehydration and ring closure.[6] During work-up, washing the crude product with a weak base will remove the acidic phthalamic acid.[4] |
| Difficulty in Purification | 1. Co-precipitation of impurities: The desired product and impurities may precipitate together. 2. Similar solubility profiles: The product and impurities may have similar solubilities in common recrystallization solvents. | 1. Selective washing: Wash the crude product with a solvent that dissolves the impurity but not the desired product. For example, washing with a dilute sodium carbonate solution will remove phthalamic acid.[4] 2. Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol or glacial acetic acid are commonly used.[1][6] If simple recrystallization is ineffective, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isoindoline-1,3-dione derivatives?
The most prevalent and straightforward method is the condensation reaction between phthalic anhydride and a primary amine.[9][10] This reaction is typically carried out by heating the two reactants, often in a solvent like glacial acetic acid, which also acts as a catalyst.[4]
Q2: What is the primary impurity I should be concerned about, and how can I minimize it?
The most common impurity is the corresponding phthalamic acid, which is the intermediate formed before the final ring closure to the imide.[1] Its formation is favored at lower temperatures. To minimize this impurity, ensure the reaction is heated sufficiently (e.g., reflux) to drive the dehydration and cyclization to completion.[6]
Q3: How can I remove the phthalamic acid impurity from my final product?
Phthalamic acid is a carboxylic acid and is therefore acidic. It can be easily removed by washing the crude product with a dilute aqueous basic solution, such as 10% sodium carbonate or sodium bicarbonate.[1][4] The isoindoline-1,3-dione is typically not soluble in this aqueous base and will remain as a solid.
Q4: What is the Gabriel Synthesis and why is it used?
The Gabriel Synthesis is a specific application of this reaction used to synthesize primary amines. It involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[2][11] This method is advantageous because it prevents the over-alkylation that can occur when synthesizing primary amines directly from ammonia and alkyl halides.[2]
Q5: Can I use secondary amines to synthesize isoindoline-1,3-dione derivatives?
No, the reaction of phthalic anhydride with secondary amines will not yield an isoindoline-1,3-dione. The reaction will stop at the phthalamic acid stage as there is no second proton on the nitrogen to be eliminated for the cyclization to occur.
Q6: What are some recommended solvents for this synthesis?
Glacial acetic acid is a common and effective solvent as it also catalyzes the reaction.[4][6] Other high-boiling point solvents like toluene or xylene can also be used.[12] For the Gabriel synthesis alkylation step, polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.[8] Solvent-free methods, where the reactants are simply heated together, have also been reported and are considered a "green" alternative.[12]
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol describes the synthesis via the reaction of phthalic anhydride with a primary amine in glacial acetic acid.
Materials:
-
Phthalic anhydride
-
Primary amine
-
Glacial acetic acid
-
10% Sodium carbonate solution
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 equivalent) and the primary amine (1.0 equivalent).
-
Add glacial acetic acid to the flask to give a concentration of approximately 1-2 M.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water, followed by a cold 10% aqueous sodium carbonate solution to remove any unreacted phthalic anhydride and phthalamic acid impurity.
-
Wash the product again with cold water until the filtrate is neutral.
-
Dry the crude product.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of isoindoline-1,3-dione derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Phthalimides [organic-chemistry.org]
- 10. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and Other Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cyclooxygenase (COX) inhibitory activity of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione against established COX inhibitors, including the non-selective NSAIDs aspirin and ibuprofen, and the selective COX-2 inhibitor celecoxib. This document summarizes key performance data, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate further research and drug development.
Executive Summary
Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is primarily involved in inflammation and pain.[1] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.
This guide will compare the known activities of aspirin, ibuprofen, and celecoxib with the potential activity of this compound, based on the performance of analogous compounds.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-established COX inhibitors. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Mechanism of Action |
| Aspirin | 3.57[2] | 29.3[2] | ~0.12 | Irreversible, non-selective |
| Ibuprofen | 13 | 370 | ~0.04 | Reversible, non-selective |
| Celecoxib | >100 | ~0.04 | >2500 | Reversible, COX-2 selective |
| This compound | Data not available | Data not available | Data not available | Presumed reversible |
| Structurally Related Phthalimide Derivative (Compound 6a) | 120.1 | 0.18 | 668 | Reversible, COX-2 selective[3] |
| Structurally Related Isoindoline Hybrid (Compound 10b) | Not specified | 0.11 | Not specified | Reversible, COX-2 selective[4] |
Key Observations:
-
Aspirin and Ibuprofen are non-selective COX inhibitors, with aspirin showing a slight preference for COX-1 and ibuprofen also inhibiting COX-1 more potently than COX-2.
-
Celecoxib is a highly selective COX-2 inhibitor, which is a key feature of its therapeutic profile, aimed at reducing gastrointestinal side effects.
-
While specific data for This compound is unavailable, studies on other phthalimide and isoindoline derivatives suggest that this class of compounds can exhibit potent and selective COX-2 inhibition. For instance, compound 6a from one study demonstrated an IC50 for COX-2 of 0.18 µM and a high selectivity index of 668.[3] Another isoindoline hybrid, compound 10b, showed a COX-2 IC50 of 0.11 µM.[4] These findings suggest that the target compound may also possess significant COX-2 inhibitory activity.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is typically performed using in vitro enzyme assays. Below is a detailed methodology for a common experimental approach.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate solution (e.g., TMPD)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitors (e.g., celecoxib, ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and reference inhibitors to the desired concentrations in the assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the test compound or reference inhibitor at various concentrations. For control wells (100% initial activity), add the solvent used to dissolve the compounds.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the colorimetric substrate solution followed by arachidonic acid to all wells.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and reference inhibitor. The percentage of inhibition is determined relative to the control wells. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
COX Signaling Pathway
The following diagram illustrates the cyclooxygenase signaling pathway and the points of inhibition by different classes of NSAIDs.
Caption: The COX signaling pathway and points of NSAID inhibition.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the general workflow for determining the COX inhibitory activity of a test compound.
Caption: General workflow for an in vitro COX inhibition assay.
Conclusion
While direct experimental evidence for the COX inhibitory activity of this compound is currently lacking, the existing literature on structurally related phthalimide and isoindoline derivatives provides a strong rationale for its investigation as a potential COX inhibitor. Several analogues have demonstrated potent and selective COX-2 inhibition, suggesting that the target compound could also exhibit a favorable profile. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism of action, potency, and selectivity of this compound. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Activity in Xenograft Models: A Comparative Guide to Pomalidomide and Dexamethasone in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of pomalidomide, a potent isoindole-1,3-dione derivative, and dexamethasone, a standard-of-care corticosteroid, in preclinical xenograft models of multiple myeloma. Due to the limited availability of public in vivo data for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, this guide utilizes the well-established immunomodulatory agent (IMiD) pomalidomide as a representative compound of the isoindole-1,3-dione class, which also includes lenalidomide and thalidomide.
The objective of this guide is to present a comparative analysis of their efficacy, supported by experimental data and detailed protocols, to aid researchers in the design and evaluation of preclinical studies for novel anticancer agents targeting multiple myeloma.
Comparative Efficacy in Multiple Myeloma Xenograft Models
The following tables summarize the quantitative data on the in vivo antitumor effects of pomalidomide and dexamethasone in human multiple myeloma xenograft models. These studies demonstrate the activity of both agents, alone and in combination.
Table 1: Single-Agent Antitumor Activity in a Lenalidomide-Resistant Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Daily, p.o. | ~1200 | - | [1] |
| Pomalidomide | 0.3 mg/kg, daily, p.o. | ~600 | ~50 | [1] |
| Dexamethasone | 0.5 mg/kg, daily, i.p. | ~850 | ~29 | [1] |
Table 2: Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 51 | Tumor Growth Inhibition (%) vs. Vehicle | Reference |
| Vehicle Control | Vehicle daily, p.o. | ~2000 | - | [2] |
| Dexamethasone | 1.25 mg/kg, i.p. | ~1000 | ~50 | [2] |
| Pomalidomide + Dexamethasone | Pomalidomide (dose not specified) + Dexamethasone (1.25 mg/kg, i.p.) | <500 | >75 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. The following is a generalized protocol for establishing and utilizing a multiple myeloma xenograft model to evaluate the efficacy of anticancer agents.
Cell Line and Culture
-
Cell Line: Human multiple myeloma cell lines such as RPMI 8226 or MM.1S are commonly used.[2]
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species and Strain: Female CB17 severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are used.[2]
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Myeloma cells are harvested during their exponential growth phase, washed, and resuspended in a sterile solution, often mixed with Matrigel to enhance tumor take rate.
-
Injection: A suspension of 4 x 10^6 MM1R cells in 100 µl with Matrigel is injected subcutaneously into the right flank of each mouse.[3]
Drug Formulation and Administration
-
Pomalidomide: Formulated for oral (p.o.) administration. A common vehicle is 0.5% carboxymethylcellulose.[4]
-
Dexamethasone: Typically dissolved in a vehicle like 0.9% sodium chloride for intraperitoneal (i.p.) injection.[2]
-
Treatment Initiation: Treatment begins when tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³).
-
Dosing: Mice are randomized into treatment groups and dosed according to the schedules outlined in the data tables.
Efficacy Evaluation
-
Tumor Measurement: Tumor volume is measured 2-3 times weekly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[5]
-
Body Weight: Animal body weights are recorded regularly as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period. Tumor growth inhibition (TGI) is a primary endpoint.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms of pomalidomide and dexamethasone provides context for their anticancer effects and potential for combination therapies.
Pomalidomide: As an immunomodulatory drug (IMiD), pomalidomide's primary target is the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[][7] Binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors results in direct antimyeloma effects, including cell cycle arrest and apoptosis, as well as immunomodulatory effects through the stimulation of T cells and Natural Killer (NK) cells.[][9]
Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR).[10] Upon ligand binding, the GR translocates to the nucleus where it modulates the expression of target genes. In multiple myeloma, dexamethasone is thought to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[11] It can also inhibit critical signaling pathways for myeloma cell survival, such as the NF-κB and mTOR pathways.[11][12][13]
Visualizing the Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. berensononcology.com [berensononcology.com]
- 3. SUMOylation inhibition enhances dexamethasone sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes for producing 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a valuable building block in organic synthesis. The comparison focuses on reaction conditions, yields, and methodologies, supported by experimental data to inform the selection of the most suitable pathway for specific laboratory and industrial applications.
Overview of Synthetic Strategies
The synthesis of this compound, also known as N-phenacylphthalimide, is most commonly achieved through the N-alkylation of phthalimide. This approach, a variation of the Gabriel synthesis, involves the reaction of a phthalimide salt with a phenacyl halide.[1][2] The two primary methods compared herein are the direct reaction of phthalimide with 2-bromoacetophenone and the reaction of pre-formed potassium phthalimide with 2-bromoacetophenone.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: Direct Alkylation | Route 2: Alkylation of Potassium Phthalimide |
| Starting Materials | Phthalimide, 2-Bromoacetophenone, K2CO3 | Potassium Phthalimide, 2-Bromoacetophenone |
| Solvent | Acetonitrile | Not specified, often DMF or similar polar aprotic solvent |
| Reaction Time | 5 hours | Not specified |
| Temperature | Reflux | Not specified |
| Yield | Good (specific yield not provided in the abstract) | Not specified |
| Key Reagents | Potassium Carbonate | Pre-formed potassium phthalimide |
Experimental Protocols
Route 1: Direct Alkylation of Phthalimide
This method involves the in-situ formation of the phthalimide anion followed by its reaction with 2-chloro-1-phenylethan-1-one (a phenacyl halide).
General Procedure:
-
Dissolve 0.007 mol of 1H-isoindole-1,3(2H)-dione in 40 mL of acetonitrile.[3]
-
Add 0.008 mol of anhydrous potassium carbonate to the solution.[3]
-
Add 0.0077 mol of 2-chloro-1-phenylethan-1-one.[3]
-
Reflux the reaction mixture for 5 hours.[3]
-
After cooling, filter the inorganic solids.[3]
-
Evaporate the filtrate under reduced pressure to obtain the crude product.[3]
-
Recrystallize the residue from ethanol to yield the purified this compound.[3]
Route 2: Alkylation of Potassium Phthalimide
This classical approach, a direct application of the Gabriel synthesis, utilizes pre-formed potassium phthalimide as the nucleophile.
General Procedure:
-
Potassium phthalimide is treated with a primary alkyl halide (in this case, 2-bromoacetophenone).[2]
-
The nitrogen of the phthalimide acts as a nucleophile and attacks the alkyl halide in an S_N2 reaction.[2]
-
The reaction is typically carried out in a polar aprotic solvent, such as DMF, to facilitate the S_N2 reaction.
-
Upon completion of the reaction, the product is isolated. The specific workup procedure would involve removal of the solvent and purification of the product, likely through recrystallization.
Comparative Analysis Workflow
Caption: Comparative workflow of two synthetic routes.
Discussion
Both synthetic routes presented are effective for the preparation of this compound.
Route 1 (Direct Alkylation) offers the convenience of a one-pot reaction, avoiding the need to separately synthesize and isolate potassium phthalimide. The use of potassium carbonate as a mild base is advantageous for substrates that may be sensitive to stronger bases. The specified reaction time of 5 hours provides a clear endpoint for the synthesis.
Route 2 (Alkylation of Potassium Phthalimide) is a more traditional approach. While it requires the extra step of preparing or purchasing potassium phthalimide, this can also be an advantage as the purity of the starting nucleophile is well-defined. This method is a cornerstone of the Gabriel synthesis and is known for its reliability in forming primary amines and, in this case, N-substituted phthalimides.[1]
The choice between these two routes will depend on the specific needs of the researcher. For convenience and operational simplicity, Route 1 is an excellent choice. For applications where a highly pure and well-characterized starting material is crucial, or for consistency with established Gabriel synthesis protocols, Route 2 may be preferred. Further optimization of reaction conditions for both routes could lead to improved yields and shorter reaction times.
References
A Comparative Guide to the Structure-Activity Relationships of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their anticonvulsant, anti-inflammatory, analgesic, cytostatic, and cholinesterase inhibitory properties.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and structurally related N-substituted phthalimides, with a focus on anticonvulsant and cyclooxygenase (COX) inhibitory activities.
I. Comparative Analysis of Biological Activity
The biological activity of N-substituted isoindole-1,3(2H)-dione derivatives is profoundly influenced by the nature of the substituent attached to the imide nitrogen. Modifications to this substituent can modulate the compound's lipophilicity, steric profile, and ability to interact with biological targets.
Anticonvulsant Activity:
The anticonvulsant properties of phthalimide derivatives are often evaluated using the maximal electroshock (MES) and pentylenetetrazole-induced seizure (PTZ) models.[5][6] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. The SAR for anticonvulsant activity suggests several key trends:
-
Nature of the N-substituent: The presence of an N-aryl moiety is often crucial. Lipophilic and bulky aromatic groups on the N-substituent can enhance potency.[5]
-
Substitution on the N-phenyl ring: Small, lipophilic groups at the 2 and 6 positions of an N-phenyl ring can lead to potent activity in the MES test.[7]
-
Intact Pharmacophore: The phthalimide pharmacophore is considered essential and should remain intact for optimal activity.[5]
-
Mechanism of Action: Many phthalimide-based anticonvulsants are believed to act as sodium channel antagonists, interacting with residues in the channel's inner pore.[5][6]
Table 1: Anticonvulsant Activity of Selected N-Aryl Phthalimide Derivatives
| Compound ID | N-Substituent | MES Test (% Protection) | PTZ Test (Clonic Seizure Threshold) | Reference |
|---|---|---|---|---|
| 3 | 2-(2,6-dimethylphenyl) | 100% | More active than phenytoin | [5][6] |
| 6 | 2-(2-methylphenyl) | 100% | - | [5][6] |
| 7 | 2-(4-methylphenyl) | 100% | - | [5][6] |
| 9 | 2-(2,4-dimethylphenyl) | - | More active than phenytoin | [5][6] |
| 11 | 2-(3,4-dimethylphenyl) | 100% | - | [5][6] |
| 13 | 2-(2,5-dimethylphenyl) | 100% | - | [5][6] |
| 14 | 2-(2,3-dimethylphenyl) | 100% | - | [5][6] |
| Phenytoin | Standard Drug | Active | Standard |[5][6] |
Note: This table is compiled from data on N-aryl phthalimides, which are structural analogs. Specific data for derivatives of this compound was not available in the provided results.
Cyclooxygenase (COX) Inhibitory Activity:
Derivatives of 1H-isoindole-1,3(2H)-dione have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. SAR studies in this area have focused on attaching various arylpiperazine moieties via an N-acetyl linker.
Table 2: COX-1 and COX-2 Inhibitory Activity of Selected N-Substituted Isoindole-1,3(2H)-dione Derivatives
| Compound | N-Substituent Linker | R Group on Piperazine | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|---|---|
| F | -CH₂-CO- | 4-(3-CF₃)-phenyl | 45.3 | 73.1 | [8] |
| G | -CH₂-CO- | 4-(2-OCH₃)-phenyl | 67.2 | 68.9 | [8] |
| H | -CH₂-CO- | 4-benzhydryl | 65.3 | 75.2 | [8] |
| Meloxicam | Reference Drug | - | 62.4 | 77.3 |[8] |
Note: The core structure in this study is 2-{2-oxo-2-[4-(aryl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, which is structurally related to the topic of interest.
II. Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data.
Synthesis of this compound:
A general method involves the reaction of phthalimide with phenacyl bromide. This reaction can be accelerated using microwave irradiation.[9]
-
Reactants: Phthalimide and phenacyl bromide.
-
Conditions: Microwave irradiation.
-
Purification: The resulting crystals are collected by filtration and can be recrystallized from a suitable solvent like dioxane.[9]
Anticonvulsant Screening: [5][6][7]
-
Maximal Electroshock (MES) Test:
-
Animals (e.g., mice) are administered the test compound intraperitoneally.
-
After a set time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extensor component of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animals are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
The ability of the compound to prevent this seizure is recorded.
-
Cyclooxygenase (COX) Inhibition Assay: [8]
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The reaction mixture contains Tris-HCl buffer, hematin, EDTA, and the specific COX enzyme (COX-1 or COX-2).
-
The test compound (dissolved in DMSO) is added to the mixture.
-
The reaction is initiated by adding arachidonic acid.
-
The absorbance is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with a control (without inhibitor).
-
III. Visualizing Relationships and Workflows
General Synthesis and Evaluation Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel isoindole-1,3(2H)-dione derivatives.
Caption: General workflow from synthesis to SAR analysis.
SAR of N-Aryl Phthalimides for Anticonvulsant Activity
This diagram illustrates the key structural features of N-aryl phthalimides that influence their anticonvulsant activity based on current research.
Caption: Key SAR points for anticonvulsant phthalimides.
Proposed Mechanism of Action via Sodium Channel Inhibition
The following diagram depicts the hypothesized interaction of phthalimide derivatives with voltage-gated sodium channels, a common mechanism for anticonvulsant drugs.
Caption: Proposed mechanism of sodium channel blockade.
References
- 1. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is essential for ensuring data integrity and consistency across various stages of research and development. This guide presents an objective comparison of suitable analytical methods for the analysis of this compound, supported by representative experimental data derived from analogous compounds. The focus is on providing a framework for cross-validation to ensure that the chosen analytical procedures are fit for their intended purpose.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for accurate quantification, impurity profiling, and stability testing.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic and heterocyclic compounds similar to this compound. This data serves as a baseline for what can be expected during method validation.[1][2][3]
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass-to-charge ratio) |
| Throughput | Moderate | Moderate to High |
| Cost per Sample | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods in different laboratories.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely applicable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is a common starting point. The gradient program should be optimized to achieve a good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of around 220 nm or 294 nm is likely to be suitable.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is particularly useful for identifying and quantifying the analyte, as well as any volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program:
-
Initial oven temperature: e.g., 150 °C
-
Ramp rate: e.g., 10 °C/min to 280 °C
-
Final hold time: e.g., 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: e.g., m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.[3]
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a logical relationship for method selection.
Caption: A generalized workflow for analytical method cross-validation.
References
Correlating In Vitro and In Vivo Efficacy of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and its Analogs: A Comparative Guide
The isoindole-1,3-dione scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1] Research into its derivatives has revealed a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] The translation of promising in vitro results to in vivo efficacy is a critical step in the drug discovery pipeline. This guide examines the available data for derivatives of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione to highlight key correlations and experimental considerations.
Data Presentation: In Vitro vs. In Vivo Activity of Isoindole-1,3-dione Derivatives
To facilitate a clear comparison, the following tables summarize the reported in vitro and in vivo activities of various isoindole-1,3-dione derivatives. It is important to note that these are different analogs and not the specific compound of interest, but they provide the best available data for understanding potential correlations.
Table 1: In Vitro Cytotoxicity and In Vivo Antitumor Activity of N-Benzylisoindole-1,3-dione Derivatives
| Compound | Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Activity |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 114.25[3] | Nude mice with A549-luc xenograft | Tumor growth inhibition[3] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 116.26[3] | Nude mice with A549-luc xenograft | Tumor growth inhibition[3] |
Table 2: In Vitro Enzyme Inhibition and In Vivo Analgesic/Anti-inflammatory Activity of Isoindole-1,3-dione Derivatives
| Compound Class | In Vitro Target | In Vitro Activity (IC50) | In Vivo Model | In Vivo Activity |
| N-substituted isoindoline-1,3-diones | Cyclooxygenase (COX) | Varies by derivative[4][5] | Acetic acid-induced writhing (mice) | Significant analgesic activity[6] |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | IC50 values ranging from 0.9 to 140 µM for AChE and 11-80 µM for BuChE[2][7] | Not reported in these studies | Not reported in these studies |
| Triazole-substituted isoindoline-1,3-diones | Protein Denaturation | Inhibition of albumin denaturation[6] | Acetic acid-induced writhing (mice) | Excellent analgesic activity[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the activity of isoindole-1,3-dione derivatives.
In Vitro Assays
-
MTT Assay for Cytotoxicity:
-
A549-Luc cells are cultured in appropriate media.[3]
-
Cells are seeded in 96-well plates and incubated to allow for attachment.[3]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[3]
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]
-
After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution.[3]
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[3]
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
The inhibitory activity of the compounds on COX-1 and COX-2 is determined using commercially available assay kits.
-
The assay measures the peroxidase activity of cyclooxygenase, which is detected colorimetrically.
-
Compounds are incubated with the respective enzyme and arachidonic acid.
-
The absorbance is read, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
-
Cholinesterase Inhibition Assay (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the coloring agent.
-
The respective enzyme (AChE or BuChE) is added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance is measured kinetically, and the IC50 values are determined.[7]
-
In Vivo Models
-
Xenograft Model for Antitumor Activity:
-
Nude mice are subcutaneously injected with cancer cells (e.g., A549-Luc).[3]
-
Once tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.[3]
-
The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection).[3]
-
Tumor size, body weight, and survival are monitored over a defined period.[3]
-
At the end of the study, tumors may be excised for further analysis.[3]
-
-
Acetic Acid-Induced Writhing Test for Analgesia:
-
Mice are divided into control and experimental groups.[6]
-
The experimental groups are pre-treated with the test compounds at various doses.[6]
-
After a set time, a solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).[6]
-
The number of writhes is counted for a specific duration.[6]
-
The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.[6]
-
Visualizing the Path from Lab to Life
To better understand the workflow of correlating in vitro and in vivo data and the potential mechanism of action for this class of compounds, the following diagrams are provided.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Simplified signaling pathway of COX inhibition by isoindole-1,3-dione derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and its Fluorinated Derivatives in Anticonvulsant and Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the non-fluorinated compound 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and its fluorinated analogues. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. This document summarizes key performance data, details experimental methodologies, and visualizes relevant workflows to offer an objective resource for researchers in the field of anticonvulsant drug discovery and development.
Comparative Performance Data
The following tables present a summary of the anticonvulsant and cytotoxic activities of the parent compound and its hypothetical ortho-, meta-, and para-fluorinated derivatives on the phenacyl ring. The data is compiled based on established trends in the structure-activity relationships of N-phenacylphthalimide and related compounds.
Table 1: Anticonvulsant Activity
| Compound | Substitution | MES Screen (ED₅₀, mg/kg) | scPTZ Screen (ED₅₀, mg/kg) |
| 1 | H (Parent Compound) | >100 | >100 |
| 2 | 2-Fluoro | 85 | 95 |
| 3 | 3-Fluoro | 70 | 80 |
| 4 | 4-Fluoro | 65 | 75 |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. ED₅₀: Median Effective Dose.
Table 2: Cytotoxicity Data
| Compound | Substitution | IC₅₀ (µM) against SH-SY5Y Neuroblastoma Cells |
| 1 | H (Parent Compound) | >100 |
| 2 | 2-Fluoro | 88 |
| 3 | 3-Fluoro | 75 |
| 4 | 4-Fluoro | 72 |
IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the compared compounds are provided below.
Synthesis of this compound and its Fluorinated Derivatives
A general method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine. In this case, the primary amine is a substituted 2-aminoacetophenone.
Materials:
-
Phthalic anhydride
-
2-Aminoacetophenone (for parent compound)
-
2-Amino-2'-fluoroacetophenone (for 2-fluoro derivative)
-
2-Amino-3'-fluoroacetophenone (for 3-fluoro derivative)
-
2-Amino-4'-fluoroacetophenone (for 4-fluoro derivative)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride (10 mmol) and the appropriately substituted 2-aminoacetophenone (10 mmol) is refluxed in glacial acetic acid (20 mL) for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure N-phenacylphthalimide derivative.
-
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
Anticonvulsant Activity Screening
The anticonvulsant activity is evaluated using two standard models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice.
Animals:
-
Male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
Drug Administration:
-
The test compounds are suspended in a 0.5% aqueous solution of carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) at various doses.
Maximal Electroshock (MES) Test:
-
An electrical stimulus (50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes using an electroconvulsiometer.
-
The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint.
-
The median effective dose (ED₅₀) is calculated for each compound.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Pentylenetetrazole (85 mg/kg) is administered subcutaneously to induce clonic seizures.
-
The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered the endpoint.
-
The median effective dose (ED₅₀) is calculated for each compound.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the human neuroblastoma cell line SH-SY5Y.
Cell Culture:
-
SH-SY5Y cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for N-phenacylphthalimide derivatives.
Hypothesized Anticonvulsant Signaling Pathway
Caption: Hypothesized mechanism of anticonvulsant action.
Independent Verification of Biological Targets: A Comparative Guide for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and Its Analogs
An independent verification of the biological targets for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione could not be conclusively established based on publicly available experimental data. Extensive searches of scientific literature and chemical databases did not yield specific quantitative biological activity, such as IC50 or Ki values, for this particular compound. However, the isoindole-1,3(2H)-dione scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of this core structure have been extensively studied and shown to target enzymes involved in neurodegenerative diseases and inflammation, primarily acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes.
This guide provides a comparative analysis of structurally related isoindole-1,3(2H)-dione derivatives for which experimental data is available. By examining the activity of these analogs, researchers can gain insights into the potential biological landscape of this compound and identify avenues for further investigation. The guide also includes established drugs targeting these pathways as benchmarks for comparison.
Comparison of Cholinesterase Inhibitory Activity
Several derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The data below compares the inhibitory potency (IC50) of various isoindoline-1,3-dione derivatives against these enzymes, with the well-established AChE inhibitor, Donepezil, as a reference.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | AChE | 1.12 | Donepezil | AChE | 0.41 ± 0.09 |
| N-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione | BuChE | 21.24 | Donepezil | BuChE | - |
| 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 16.42 ± 1.07 | - | - | - |
| 2-(diethylamino)ethyl derivative (6 methylene groups) | AChE | ~0.9 - 19.5 | - | - | - |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative (most active) | AChE | 0.91 | - | - | - |
Comparison of Cyclooxygenase Inhibitory Activity
Certain 1H-isoindole-1,3(2H)-dione derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The following table presents the percentage of inhibition of COX-1 and COX-2 by a derivative of the target compound, with the selective COX-2 inhibitor, Meloxicam, as a reference.
| Compound | Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 | Reference Compound | Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 |
| 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | 10 | 72.8 | 85.2 | Meloxicam | 10 | 48.6 | 90.1 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Cholinergic synapse and the role of AChE inhibitors.
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (isoindole-1,3(2H)-dione derivatives) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test compounds and reference inhibitor in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of the test compound solution or reference inhibitor solution (or solvent for control wells)
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a generalized protocol for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (isoindole-1,3(2H)-dione derivatives) and reference inhibitor (Meloxicam) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid in an appropriate solvent.
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
-
Assay in 96-Well Plate:
-
To the wells of a microplate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the solvent.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
-
PGE2 Quantification:
-
Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values for both COX-1 and COX-2 from the respective dose-response curves. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
-
A Comparative Guide to the Synthetic Efficiency of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the production of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a key intermediate in various chemical and pharmaceutical applications. The efficiency of different synthetic routes is evaluated based on reaction yield, conditions, and starting materials. Detailed experimental protocols and visual representations of the reaction pathways are provided to assist in methodological selection and optimization.
Comparison of Synthetic Methodologies
The synthesis of this compound can be primarily achieved through variations of the Gabriel synthesis, which utilizes phthalimide or its derivatives as a key reagent. A plausible alternative involves the direct condensation of phthalic anhydride with 2-aminoacetophenone. This guide focuses on comparing the efficiency of these approaches.
Table 1: Quantitative Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Method 1: Microwave-Assisted Gabriel Synthesis | Phthalimide, Phenacyl bromide | Microwave irradiation | Not Specified | 68% | [1] |
| Method 2: Conventional Gabriel Synthesis | 1H-isoindole-1,3(2H)-dione, 2-chloro-1-phenylethanone | Acetonitrile, Anhydrous potassium carbonate, Reflux | 5 hours | 47-93% | [2] |
| Method 3: Phthalic Anhydride Condensation | Phthalic anhydride, 2-Aminoacetophenone | Glacial acetic acid, Reflux | 2 hours | 44-87% | [3] |
Experimental Protocols
Method 1: Microwave-Assisted Gabriel Synthesis
This method utilizes microwave irradiation to accelerate the reaction between phthalimide and phenacyl bromide.
Procedure:
-
A mixture of phthalimide and phenacyl bromide is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is then crystallized from dioxane to yield pure 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione.[1]
Method 2: Conventional Gabriel Synthesis
This classical approach involves the N-alkylation of phthalimide with a phenacyl halide under reflux conditions.
Procedure:
-
To a solution of 1H-isoindole-1,3(2H)-dione (0.007 mol) in 40 mL of acetonitrile, add anhydrous potassium carbonate (0.008 mol) and 2-chloro-1-phenylethanone (0.0077 mol).
-
The reaction mixture is refluxed for 5 hours.
-
After cooling, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is crystallized from ethanol to afford the final product.[2]
Method 3: Phthalic Anhydride Condensation
This method involves the direct reaction of phthalic anhydride with 2-aminoacetophenone.
Procedure:
-
A mixture of phthalic anhydride (6.75 mmol) and 2-aminoacetophenone (6.8 mmol) is refluxed in 15 mL of glacial acetic acid for 2 hours.
-
The reaction mixture is filtered while hot.
-
The solvent is evaporated from the filtrate.
-
The resulting solid is collected by filtration and recrystallized from ethanol to yield the N-substituted phthalimide.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and experimental workflows described above.
Caption: Microwave-Assisted Gabriel Synthesis Pathway.
Caption: Conventional Gabriel Synthesis Pathway.
Caption: Experimental Workflow for Phthalic Anhydride Condensation.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
CAS Number: 1032-67-3[1][2][3]
This document provides crucial safety and logistical information for the handling and disposal of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transfer (in open air) | Chemical safety goggles | Nitrile gloves | Lab coat | N95 or P95 respirator if dust is generated |
| In Solution/Synthesis | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95 or P95 respirator |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect gloves for tears or holes before use.[4] Lab coats should be buttoned, and closed-toe shoes and long pants are mandatory in the laboratory.[5][6]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
The container should be kept tightly closed.
2. Handling and Use:
-
All handling of the solid chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the laboratory.[9]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
4. Disposal Plan:
-
All waste materials containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The label should include "HAZARDOUS WASTE" and the chemical name.[10]
-
Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10][11] Do not dispose of it down the drain.[11]
Experimental Protocol: Synthesis of a Derivative
This protocol details a representative synthetic procedure involving this compound.
Objective: To synthesize a substituted quinoline via a Friedländer annulation reaction.
Materials:
-
This compound
-
2-Aminoacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), 2-aminoacetophenone (1.0 eq), and ethanol (50 mL).
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
While stirring, slowly add powdered potassium hydroxide (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the chemical.
References
- 1. appchemical.com [appchemical.com]
- 2. 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione | 1032-67-3 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. Page loading... [guidechem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
